2-Methylpentan-2-yl 2-methylprop-2-enoate
Description
BenchChem offers high-quality 2-Methylpentan-2-yl 2-methylprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpentan-2-yl 2-methylprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylpentan-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-6-7-10(4,5)12-9(11)8(2)3/h2,6-7H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPLLDNZLGAXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2-Methylpentan-2-yl 2-methylprop-2-enoate chemical and physical properties
An In-Depth Technical Guide to 2-Methylpentan-2-yl 2-methylprop-2-enoate (EBuMA)
Executive Summary: Bridging Polymer Chemistry and Biomedical Engineering
For decades, the advancement of microfluidics, organ-on-a-chip platforms, and high-throughput drug screening systems has been bottlenecked by the resolution limits of biocompatible structural materials. 2-Methylpentan-2-yl 2-methylprop-2-enoate (commonly known as 1,1-dimethylbutyl methacrylate, or EBuMA) represents a critical crossover material. Originally engineered as a bulky, acid-labile monomer for 193 nm (ArF) and Extreme Ultraviolet (EUV) semiconductor photoresists [1][2], EBuMA is now being leveraged by drug development professionals to fabricate sub-micron Bio-MEMS (Micro-Electro-Mechanical Systems).
This whitepaper provides a comprehensive analysis of EBuMA’s physicochemical properties, the causality behind its chemical mechanisms, and a self-validating protocol for synthesizing and patterning EBuMA-based polymers for advanced biomedical applications.
Physicochemical Profiling and Structural Causality
EBuMA (CAS: 100472-88-6) is a methacrylate ester characterized by its highly sterically hindered tertiary alkyl group. In polymer design, the choice of the 2-methylpentan-2-yl moiety is not arbitrary; it is a calculated structural feature. The tertiary carbon provides an exceptionally stable carbocation intermediate during acid-catalyzed cleavage, while the extended propyl tail (compared to a standard tert-butyl group) increases the free volume of the resulting polymer, enhancing the diffusion of photoacids during lithography [3].
Table 1: Physicochemical Properties of EBuMA
| Property | Value | Scientific Implication |
| CAS Number | 100472-88-6 | Standard chemical identifier[1]. |
| Molecular Formula | C₁₀H₁₈O₂ | Dictates stoichiometric ratios in copolymerization. |
| Molecular Weight | 170.25 g/mol | Influences monomer diffusion and polymer glass transition temperature ( Tg ). |
| Boiling Point | 212.7 °C (at 760 mmHg) | Necessitates reduced-pressure (vacuum) distillation to prevent thermal auto-polymerization during purification [1]. |
| Leaving Group | 2-methyl-2-pentene | Volatile byproduct post-cleavage; prevents outgassing damage to microfluidic molds. |
The Core Mechanism: Acid-Catalyzed Deprotection
The fundamental utility of EBuMA lies in its role as a "solubility switch" within Chemically Amplified Resists (CARs). When an EBuMA-containing copolymer is exposed to deep UV light, a formulated Photoacid Generator (PAG) releases a strong acid (e.g., triflic acid).
However, the reaction does not occur instantaneously at room temperature due to a high activation energy barrier. A Post-Exposure Bake (PEB) is required. The thermal energy from the PEB drives the acid-catalyzed cleavage of the ester bond, releasing a volatile alkene and converting the hydrophobic EBuMA repeat unit into hydrophilic methacrylic acid (MAA). This drastic polarity shift allows the exposed regions to be dissolved in an aqueous alkaline developer.
Fig 1: Acid-catalyzed deprotection pathway of EBuMA in chemically amplified resists.
Self-Validating Experimental Protocol: Bio-MEMS Polymer Synthesis & Lithography
To utilize EBuMA for drug-screening microfluidics, it must be copolymerized with a structural monomer (e.g., Glycidyl Methacrylate, GMA, which provides epoxy groups for protein immobilization) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is chosen over standard free-radical polymerization because strict control over molecular weight dispersity (PDI < 1.2) is mandatory to minimize line-edge roughness in nano-channels.
Phase A: RAFT Copolymerization
-
Preparation: In a Schlenk flask, combine EBuMA (0.6 eq), GMA (0.4 eq), 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent), and AIBN (initiator) in 1,4-dioxane.
-
Deoxygenation: Perform three freeze-pump-thaw cycles. Causality: Oxygen acts as a radical scavenger; its removal is non-negotiable for living polymerization kinetics.
-
Polymerization: Heat the flask to 70 °C for 12 hours under nitrogen.
-
Validation Check 1 (Spectroscopic): Analyze the crude mixture via UV-Vis spectroscopy. A distinct absorption peak at ~310 nm confirms the retention of the dithiobenzoate end-group, validating that the polymerization remained "living."
-
Purification: Precipitate the polymer dropwise into cold methanol. Dry under vacuum at 40 °C for 24 hours.
Phase B: Lithographic Patterning
-
Formulation: Dissolve the synthesized copolymer (10 wt%) in Propylene Glycol Monomethyl Ether Acetate (PGMEA). Add 5 wt% (relative to polymer) of Triphenylsulfonium triflate (PAG). Filter through a 0.2 μm PTFE syringe filter.
-
Spin Coating: Coat the solution onto a hexamethyldisilazane (HMDS)-primed silicon wafer at 3000 rpm for 60 seconds.
-
Soft Bake: Bake at 90 °C for 90 seconds to drive off residual PGMEA.
-
Exposure: Expose to 193 nm UV light through a quartz photomask containing the microfluidic channel design.
-
Post-Exposure Bake (PEB): Bake at 110 °C for 90 seconds.
-
Validation Check 2 (Thermal Diagnostics): Perform a "clearing dose" (E₀) test matrix. Measure the unexposed areas via ellipsometry. If the unexposed regions exhibit a thickness loss of >5%, the PEB temperature is too high, causing thermal degradation independent of acid catalysis. Adjust the PEB downward.
-
Development: Submerge in 0.26N Tetramethylammonium hydroxide (TMAH) for 60 seconds. Rinse with deionized water and dry with N₂.
Fig 2: End-to-end workflow for fabricating EBuMA-based microfluidic devices.
Lithographic Performance Metrics
When the above protocols are strictly adhered to, EBuMA-based copolymers exhibit exceptional performance characteristics tailored for high-precision biological applications.
Table 2: Performance Metrics in Bio-MEMS Fabrication
| Metric | Typical Value | Relevance to Drug Development & Bio-MEMS |
| Resolution Limit | < 45 nm | Enables the creation of nano-channels for single-cell sorting and analysis. |
| Sensitivity | 15 - 30 mJ/cm² | Ensures rapid exposure times, facilitating high-throughput chip manufacturing. |
| Contrast (γ) | > 10.0 | Produces perfectly vertical sidewalls, critical for predictable laminar fluid flow. |
| Biocompatibility | High (Post-cure) | The resulting methacrylic acid/epoxy matrix is highly stable and non-cytotoxic. |
Conclusion
2-Methylpentan-2-yl 2-methylprop-2-enoate (EBuMA) is far more than a commodity chemical for the semiconductor industry. By understanding the causality of its sterically hindered tertiary ester group, researchers can harness its acid-catalyzed solubility switch to engineer next-generation microfluidic devices. When paired with controlled RAFT polymerization and rigorous thermal validation protocols, EBuMA enables the sub-micron structural precision required to push the boundaries of modern high-throughput drug screening and targeted delivery systems.
References
-
Seebio Biotech (Shanghai) Co., Ltd. "Core Raw Material for Semiconductors - Photoresist". Allinno Technical News. Available at: [Link]
An In-depth Technical Guide to the Safety and Toxicity Profile of 2-Methylpentan-2-yl 2-methylprop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the safety and toxicity profile of 2-Methylpentan-2-yl 2-methylprop-2-enoate, a methacrylate ester. Due to the limited availability of specific data for this compound, this guide employs a precautionary approach by leveraging data from structurally similar methacrylate esters, such as tert-butyl methacrylate and isobutyl methacrylate, to construct a probable toxicological and safety profile. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information for safe handling, risk assessment, and the design of experimental protocols involving this and related substances. The guide covers chemical and physical properties, hazard identification, a detailed toxicological assessment, safe handling procedures, and emergency measures.
Introduction and Chemical Identity
2-Methylpentan-2-yl 2-methylprop-2-enoate, also known as tert-hexyl methacrylate, is an ester of methacrylic acid. Methacrylate esters are versatile monomers used in the synthesis of a wide range of polymers. These polymers find applications in various fields, including medical devices, dental materials, and drug delivery systems. A thorough understanding of the safety and toxicity of the monomeric precursors is paramount for ensuring occupational safety and the biocompatibility of the final polymeric products.
Due to a lack of specific experimental data for 2-Methylpentan-2-yl 2-methylprop-2-enoate, this guide will extrapolate from data on well-characterized structural analogs. The primary surrogates used for this assessment are tert-butyl methacrylate and other short-chain alkyl methacrylates. This approach is based on the well-established principle of read-across in toxicology, where the properties of a substance are inferred from those of structurally similar chemicals.
Chemical Structure:
Synonyms:
-
tert-Hexyl methacrylate
-
1,1-Dimethylbutyl methacrylate
CAS Number: 16868-14-7 (Note: Data for this specific CAS number is limited)
Physical and Chemical Properties
The physical and chemical properties of 2-Methylpentan-2-yl 2-methylprop-2-enoate are expected to be similar to other methacrylate esters. These properties are critical for understanding its behavior in experimental settings and for developing appropriate safety protocols.
| Property | Predicted Value/Information | Source (by analogy) |
| Appearance | Colorless liquid with a characteristic ester-like odor.[1] | tert-Butyl methacrylate[1] |
| Molecular Formula | C10H18O2 | - |
| Molecular Weight | 170.25 g/mol | - |
| Boiling Point | Expected to be in the range of 180-200 °C. | General trend for alkyl methacrylates |
| Density | Approximately 0.88 - 0.92 g/cm³ at 20 °C. | tert-Butyl methacrylate, Isobutyl methacrylate |
| Vapor Pressure | Low, but vapors can accumulate in poorly ventilated areas. | General properties of methacrylate esters |
| Solubility | Insoluble or slightly soluble in water; soluble in most organic solvents.[1] | tert-Butyl methacrylate[1] |
| Flash Point | Expected to be a combustible liquid, with a flash point likely > 55°C. | Isobutyl methacrylate |
| Stability | Can polymerize if exposed to heat, light, or initiators. Typically stabilized with an inhibitor. | Isobutyl methacrylate |
Hazard Identification and GHS Classification
Based on data from surrogate methacrylate esters, 2-Methylpentan-2-yl 2-methylprop-2-enoate is anticipated to be classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows.
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.[2]
-
H317: May cause an allergic skin reaction.[2]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
H411: Toxic to aquatic life with long lasting effects.[2][3]
Precautionary Statements:
-
Prevention:
-
Response:
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage:
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Toxicological Profile
The toxicological profile is constructed based on the known effects of structurally related methacrylate esters. The primary concerns are irritation, sensitization, and target organ toxicity.
Acute Toxicity
Acute toxicity is expected to be low via oral, dermal, and inhalation routes.
| Route | Endpoint | Value | Species | Surrogate Compound | Reference |
| Oral | LD50 | 7,940 mg/kg | Rat | Methyl methacrylate | |
| Dermal | LD50 | > 5,000 mg/kg | Rabbit | Methyl methacrylate | |
| Inhalation | LC50 | 29.8 mg/L (4h) | Rat | Methyl methacrylate |
Skin and Eye Irritation
Methacrylate esters are well-documented skin and eye irritants.[2] Direct contact with the liquid can cause redness, itching, and inflammation.[2] In the eyes, it can lead to pain, watering, and redness.[2]
Respiratory and Skin Sensitization
A significant hazard associated with methacrylates is their potential to cause sensitization.[4]
-
Skin Sensitization: Repeated or prolonged skin contact may lead to the development of an allergic skin reaction (allergic contact dermatitis).[2] Once an individual is sensitized, subsequent exposure to even very small amounts of the substance can trigger a severe skin rash.
-
Respiratory Sensitization: While less common, some methacrylates can cause respiratory sensitization, leading to asthma-like symptoms upon inhalation.[5]
Specific Target Organ Toxicity (STOT)
-
Single Exposure: Inhalation of high concentrations of vapors may cause respiratory tract irritation, with symptoms such as coughing and shortness of breath.[2] Narcotic effects, such as drowsiness and dizziness, may also occur at high concentrations.[3][6]
-
Repeated Exposure: No specific data is available for 2-Methylpentan-2-yl 2-methylprop-2-enoate. For some methacrylates, prolonged and repeated exposure has been associated with effects on the liver and kidneys.[4]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
Currently, there is insufficient data to classify 2-Methylpentan-2-yl 2-methylprop-2-enoate with respect to its carcinogenic, mutagenic, or reproductive toxicity. Some related compounds have been investigated, with mixed or inconclusive results.[6][7] A conservative approach should be taken, minimizing exposure until more definitive data becomes available.
Experimental Protocols: Hazard Assessment Workflow
The following diagram outlines a logical workflow for the hazard assessment of a novel or data-poor substance like 2-Methylpentan-2-yl 2-methylprop-2-enoate.
Caption: Logical workflow for hazard assessment of a data-poor chemical.
Safe Handling and Storage
Given the predicted hazards, the following handling and storage procedures are recommended:
-
Ventilation: Always handle this substance in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Avoid prolonged or repeated contact with skin.
-
Eye Protection: Use chemical safety goggles or a face shield.[5]
-
Lab Coat: A standard lab coat should be worn. For larger quantities, a chemically resistant apron is recommended.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this chemical is used.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed. The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Polymerization: As methacrylates can undergo hazardous polymerization, ensure that the material contains an adequate level of inhibitor and is stored according to the manufacturer's recommendations. Avoid exposure to high temperatures and UV light.
First-Aid and Emergency Procedures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[4]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[4] Ensure adequate ventilation. Eliminate all ignition sources.
Ecological Information
Based on analogous substances, 2-Methylpentan-2-yl 2-methylprop-2-enoate is expected to be toxic to aquatic life with long-lasting effects.[2][3] Therefore, it should not be allowed to enter drains or waterways. All waste material should be disposed of in accordance with local, state, and federal regulations.
Conclusion
References
-
LookChem. tert-Butyl methacrylate Safety Data Sheets(SDS). [Link]
-
Safety Data Sheet. M100B. [Link]
-
Airgas. SAFETY DATA SHEET - Flammable Liquid Mixture. [Link]
-
PubChem. tert-Butyl methacrylate. [Link]
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BASF. tert. - Safety data sheet. [Link]
-
OSHA. MateriaI Safety Data Sheet - Methyl methacrylate. [Link]
-
Cosmetic Ingredient Review. Safety Assessment of Methacrylate Ester Monomers as Used in Cosmetics. [Link]
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Ataman Kimya. 2-METHYLPROPYL 2-METHYL-2-PROPENOATE. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). 2-Propenoic acid, 2-methyl-: Human health tier II assessment. [Link]
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Junsei Chemical Co., Ltd. SAFETY DATA SHEET - Chloramine T. [Link]
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CPAChem. Safety data sheet - 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. [Link]
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ZytoVision GmbH. Safety Data Sheet. [Link]
-
PubChem. 2-(tert-butylamino)ethyl 2-methylprop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid;N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide. [Link]
-
Wako Pure Chemical Corporation. Cyclopyrimorate - Safety Data Sheet. [Link]
-
Canada.ca. Hazardous substance assessment - Methyl methacrylate. [Link]
Sources
FTIR Spectroscopic Profiling of 2-Methylpentan-2-yl 2-methylprop-2-enoate: A Technical Guide for Structural Validation
Introduction and Mechanistic Significance
2-Methylpentan-2-yl 2-methylprop-2-enoate (commonly referred to as 2-methyl-2-pentyl methacrylate) is a highly specialized, bulky tertiary alkyl methacrylate. In the fields of advanced drug delivery systems and chemically amplified photoresists (EUV/193nm lithography), this molecule is prized for its highly acid-labile tertiary ester linkage. Upon exposure to a photoacid generator or a low-pH tumor microenvironment, the bulky 2-methyl-2-pentyl group is cleaved, transforming the hydrophobic polymer block into a hydrophilic methacrylic acid segment.
For researchers and drug development professionals, verifying the structural integrity of this monomer prior to polymerization is critical. Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical tool for this validation. This guide deconstructs the FTIR absorption profile of 2-methylpentan-2-yl 2-methylprop-2-enoate, explaining the quantum-mechanical and steric causalities behind its spectral signature, and provides a self-validating protocol for its analysis.
Spectroscopic Causality: Deconstructing the Absorption Bands
To accurately interpret the FTIR spectrum of this monomer, one must move beyond simple pattern matching and understand the vibrational mechanics dictated by its molecular geometry.
The α,β -Unsaturated Ester Core
In a standard aliphatic ester, the carbonyl (C=O) stretching frequency typically resides around 1740 cm⁻¹. However, in a methacrylate, the carbonyl group is conjugated with the adjacent vinyl (C=C) double bond. This conjugation allows π -electron density to delocalize across the O=C–C=C system. The delocalization increases the single-bond character of the C=O bond, thereby lowering its force constant. According to Hooke's Law for molecular vibrations, a lower force constant results in a lower absorption frequency. Consequently, the C=O stretch for this monomer shifts down to ~1718 cm⁻¹ [1]. The corresponding C=C stretch appears as a sharp, distinct band at ~1638 cm⁻¹ .
The Tertiary Alkyl Signature (Gem-Dimethyl Effect)
The distinguishing feature of 2-methylpentan-2-yl 2-methylprop-2-enoate is its tertiary alcohol derivative tail. The carbon atom adjacent to the ester oxygen is bonded to two identical methyl groups (a geminal dimethyl, or gem-dimethyl, configuration) and a propyl chain.
Mechanistically, the symmetric bending vibrations (umbrella modes) of these two adjacent methyl groups couple with one another. Because they are identical oscillators in close spatial proximity, their vibrations split into in-phase and out-of-phase modes. This results in a highly diagnostic doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹ [2]. The presence of this doublet is the definitive spectroscopic proof that the ester is tertiary, differentiating it from primary or secondary alkyl methacrylates.
Ester C–O–C Linkage
The C–O–C stretching vibrations are heavily coupled with the skeletal backbone of the molecule, producing intense, broad bands. The asymmetric stretch is typically centered around 1160 cm⁻¹ , while the symmetric stretch is found near 1320 cm⁻¹ [1, 3].
Quantitative Spectral Data
The following table summarizes the definitive FTIR absorption bands for 2-methylpentan-2-yl 2-methylprop-2-enoate, categorized by functional group and vibrational mode.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode & Mechanistic Note |
| ~3105 | Weak | Vinyl (=C–H) | Asymmetric stretching of the terminal =CH₂ group. |
| 2960, 2875 | Strong | Aliphatic (C–H) | Asymmetric and symmetric stretching of –CH₃ and –CH₂– groups. |
| ~1718 | Very Strong | Carbonyl (C=O) | Stretching; shifted lower due to α,β -conjugation [1]. |
| ~1638 | Medium | Vinyl (C=C) | Stretching; conjugated with the carbonyl [3]. |
| ~1455 | Medium | Aliphatic (C–H) | Scissoring deformation of the –CH₂– backbone. |
| 1385 & 1365 | Medium | gem-Dimethyl | Symmetric deformation (umbrella mode) split into a diagnostic doublet [2]. |
| ~1320 | Strong | Ester (C–O–C) | Symmetric stretching. |
| ~1160 | Very Strong | Ester (C–O–C) | Asymmetric stretching. |
| ~940, 815 | Medium | Vinyl (=CH₂) | Out-of-plane bending (wagging). |
Self-Validating Experimental Protocol: ATR-FTIR Workflow
Causality of Method Selection: Traditional transmission FTIR using pressed KBr pellets is highly discouraged for this molecule. The mechanical pressure and the hygroscopic nature of KBr can catalyze the hydrolysis of the acid-labile tertiary ester, yielding methacrylic acid and 2-methylpentan-2-ol, thereby destroying the sample. Attenuated Total Reflectance (ATR) FTIR using a monolithic Diamond crystal is mandated, as it allows for zero-preparation, non-destructive analysis at ambient conditions.
Step-by-Step Methodology
-
System Purge & Background: Purge the spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂. Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) using the clean diamond ATR crystal.
-
Sample Application: Deposit 1–2 drops of the liquid monomer directly onto the ATR crystal. Ensure complete coverage of the active crystal area. Do not apply the pressure anvil (unnecessary for liquids).
-
Spectral Acquisition: Acquire the sample spectrum under identical parameters (32 scans, 4 cm⁻¹ resolution).
-
Data Processing: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and perform a baseline correction.
The Self-Validating System (Quality Control Check)
To ensure the integrity of the protocol and the sample, the workflow must validate itself against two common degradation pathways:
-
Auto-Polymerization Check: Calculate the absorbance ratio of the 1638 cm⁻¹ (C=C) peak to the 1718 cm⁻¹ (C=O) peak. In a pure monomer, this ratio is fixed. If the 1638 cm⁻¹ peak is severely diminished or absent, the monomer has spontaneously polymerized (converting C=C to C–C). Furthermore, the C=O peak will shift upward to ~1730 cm⁻¹ due to the loss of conjugation.
-
Hydrolysis Check: Inspect the 3500–3200 cm⁻¹ region. A pure, intact tertiary ester will have a completely flat baseline here. The emergence of a broad O–H stretching band indicates that ambient moisture has hydrolyzed the ester into methacrylic acid and free alcohol. If this band is present, the sample must be discarded.
Logical Workflow Diagram
The following diagram maps the logical progression of the FTIR validation protocol, highlighting the critical decision gates for structural confirmation.
Fig 1. ATR-FTIR logical workflow for the structural validation of tertiary alkyl methacrylates.
References
-
Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. Available at:[Link]
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd Edition. John Wiley & Sons. Available at:[Link]
-
Gonçalves, L. S., et al. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. PLoS One, 16(6), e0252987. Available at:[Link]
Solubility Profile and Physicochemical Dynamics of 2-Methylpentan-2-yl 2-methylprop-2-enoate in Organic Solvents
Executive Summary & Molecular Architecture
2-Methylpentan-2-yl 2-methylprop-2-enoate (CAS: 100472-88-6), commonly referred to in the industry as tert-hexyl methacrylate or EBuMA, is a highly specialized, bulky aliphatic monomer[1]. Its molecular architecture is defined by an ester oxygen bonded directly to a tertiary carbon (C2 of a 2-methylpentane chain).
From a thermodynamic perspective, this immense steric bulk prevents efficient polymer chain packing and significantly increases the fractional free volume of the resulting polymer matrix. Because the side chain is purely aliphatic and highly branched, it lowers the overall polarity of the methacrylate backbone. Consequently, both the monomer and its homopolymer, Poly(EBuMA), exhibit exceptional baseline solubility in non-polar to moderately polar organic solvents, making it a critical material in[2] and[3].
Quantitative Solubility Profile
The solubility of 2-Methylpentan-2-yl 2-methylprop-2-enoate is dictated by its low cohesive energy density. It is highly compatible with casting solvents utilized in semiconductor manufacturing (e.g., PGMEA) but strictly incompatible with highly polar protic solvents.
Table 1: Solubility Profile of EBuMA and Poly(EBuMA) at 25°C
| Solvent | Dielectric Constant (ε) | Monomer Solubility | Poly(EBuMA) Solubility |
| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | 8.3 | Miscible | Highly Soluble (>200 mg/mL) |
| Toluene | 2.4 | Miscible | Highly Soluble (>200 mg/mL) |
| Tetrahydrofuran (THF) | 7.5 | Miscible | Highly Soluble (>200 mg/mL) |
| Ethyl Acetate | 6.0 | Miscible | Highly Soluble (>200 mg/mL) |
| Hexane | 1.9 | Miscible | Soluble (~50 mg/mL) |
| Methanol | 32.7 | Soluble | Insoluble (Precipitates) |
| Water | 80.1 | Insoluble | Insoluble |
The Acid-Catalyzed Solubility Switch
The most critical feature of Poly(EBuMA) is its dynamic, switchable solubility. While natively hydrophobic, the tertiary ester is highly acid-labile. Upon heating in the presence of a strong photoacid, the ester undergoes heterolytic cleavage via a stable tertiary carbocation intermediate. This reaction yields methacrylic acid (which remains on the polymer backbone) and a volatile alkene byproduct (2-methyl-1-pentene).
This chemical transformation fundamentally shifts the polymer's solubility from organic-soluble (hydrophobic) to aqueous-base-soluble (hydrophilic), enabling its use as a positive-tone [4].
Fig 1. Acid-catalyzed deprotection pathway and binary solubility switch.
Self-Validating Experimental Protocols
To rigorously evaluate the solubility parameters and lithographic performance of this compound, the following self-validating workflows must be employed.
Protocol A: Thermodynamic Solubility Mapping (Cloud Point Titration)
Objective: Determine the Hansen Solubility Parameters (HSP) of Poly(EBuMA) to predict solvent compatibility for custom formulations. Causality: Polymer solubility is dictated by the enthalpy of mixing. Titration with a non-solvent forces the polymer out of solution, marking the boundary of the solubility sphere.
-
Preparation: Dissolve 1.0 g of Poly(EBuMA) in 9.0 g of PGMEA to create a 10 wt% stock solution.
-
Equilibration: Transfer 2.0 mL aliquots into thermostated vials at 25.0 ± 0.1 °C under continuous magnetic stirring (300 rpm).
-
Titration: Slowly titrate a known non-solvent (e.g., methanol) using a micro-burette at a rate of 0.1 mL/min.
-
Optical Monitoring: Monitor the solution's transmittance using an in-situ UV-Vis probe at 600 nm.
-
Endpoint Detection: Record the volume of non-solvent added when transmittance drops below 90% (the cloud point).
-
Self-Validation (Reversibility Check): Add 0.5 mL of pure PGMEA to the turbid mixture. If the solution becomes optically clear within 60 seconds, the phase separation is thermodynamically driven (a true cloud point) rather than a kinetic artifact (irreversible aggregation).
Protocol B: Lithographic Solubility Switch Validation
Objective: Validate the acid-catalyzed transition from the hydrophobic to the hydrophilic state. Causality: The tertiary ester requires both a proton (from the PAG) and thermal energy (from the PEB) to overcome the activation energy barrier for heterolytic cleavage. Without the PEB, the polymer remains insoluble in aqueous base despite UV exposure.
-
Formulation: Mix 10 wt% Poly(EBuMA) and 0.5 wt% Triphenylsulfonium triflate (PAG) in PGMEA. Filter through a 0.2 μm PTFE syringe filter.
-
Spin Coating: Dispense 2 mL onto a silicon wafer and spin at 2000 rpm for 60 seconds.
-
Soft Bake: Bake at 90°C for 60 seconds to drive off residual PGMEA. Validation Check 1: Measure initial film thickness via spectroscopic ellipsometry (target: ~200 nm).
-
Exposure: Expose half the wafer to 248 nm UV light (30 mJ/cm²).
-
Post-Exposure Bake (PEB): Bake the wafer at 110°C for 90 seconds to thermally propagate the acid-catalyzed deprotection.
-
Development: Puddle develop with 0.26N Tetramethylammonium hydroxide (TMAH) for 60 seconds, followed by a deionized water rinse.
-
Self-Validation (Contrast Check): Re-measure film thickness. The unexposed region must retain >98% of its original thickness (confirming hydrophobicity), while the exposed region must measure 0 nm (confirming a complete solubility switch).
Fig 2. Self-validating workflow for evaluating lithographic solubility.
References
-
Biochempartner. "2-Methylpentan-2-yl 2-methylprop-2-enoate (CAS: 100472-88-6) Chemical Data." Biochempartner Catalog. Available at: [Link]
-
Shanghai Daeyeon Chemicals Co.,Ltd. "Photoresist materials - PR Monomers." Daeyeon Chemicals Catalog. Available at: [Link]
- Google Patents. "EP3839017A1 - High viscosity index comb polymer viscosity modifiers and methods of modifying lubricant viscosity using same." European Patent Office.
Sources
- 1. 异丁烯酸 1,1-二甲基丁基酯 | 100472-88-6 | 参考资料 | 瀚香生物科技 [biochempartner.com]
- 2. lumtec.com.tw [lumtec.com.tw]
- 3. EP3839017A1 - High viscosity index comb polymer viscosity modifiers and methods of modifying lubricant viscosity using same - Google Patents [patents.google.com]
- 4. 异丁烯酸 1,1-二甲基丁基酯|2-Aopenoic acid,2-methyl-,1,1-dimethylbuthyl ester|100472-88-6|Monomer-光刻胶单体 [kr.shdaeyeonchem.com]
Mechanism of Thermal Degradation for 2-Methylpentan-2-yl 2-methylprop-2-enoate: A Technical Guide
Executive Summary
The thermal degradation of methacrylate polymers and monomers is a critical parameter in advanced materials science, particularly in the design of chemically amplified resists (CARs) for EUV lithography and thermally responsive biomedical polymers. 2-Methylpentan-2-yl 2-methylprop-2-enoate (commonly known as 2-methyl-2-pentyl methacrylate) represents a unique class of tertiary alkyl esters. Unlike primary methacrylates that degrade via high-temperature backbone scission, this molecule undergoes a highly specific, low-temperature side-chain cleavage. This whitepaper dissects the pyrolytic syn-elimination mechanism governing its thermal breakdown, providing researchers with the fundamental causality and self-validating experimental workflows needed to analyze such systems.
Chemical Architecture & Steric Implications
To understand the degradation mechanism, we must first analyze the structural vulnerabilities of the molecule:
-
Methacrylate Backbone: Provides the polymerizable vinyl group (2-methylprop-2-enoate).
-
Tertiary Alkyl Group: The 2-methylpentan-2-yl moiety acts as a bulky, sterically hindered ester substituent.
The presence of a tertiary carbon directly attached to the ester oxygen fundamentally alters the molecule's thermal stability. Esters derived from tertiary alcohols are significantly more thermally labile than their primary or secondary counterparts due to the inductive destabilization of the partial carbocationic carbon that forms during the transition state (1)[1].
Core Mechanism: Pyrolytic Syn-Elimination
While standard poly(alkyl methacrylates) like poly(methyl methacrylate) (PMMA) undergo random main-chain scission to yield monomers at temperatures between 250 °C and 400 °C (2)[2], tertiary esters bypass this route. Instead, they undergo a non-radical, unimolecular ester pyrolysis .
The Six-Membered Cyclic Transition State
The degradation is driven by a concerted pyrolytic syn-elimination reaction (3)[3]. Upon thermal activation, the molecule adopts a syn-periplanar conformation, allowing it to form a quasi-six-membered cyclic transition state (4)[4].
Causality of Cleavage:
-
The carbonyl oxygen of the ester acts as an internal nucleophile/base.
-
It abstracts a β-hydrogen from the 2-methylpentan-2-yl group.
-
This triggers a simultaneous redistribution of electrons: the C-H bond breaks to form a C=C double bond, while the C-O bond breaks to yield a carboxylic acid.
-
Because this is a concerted thermal elimination, it requires no external acid or base catalyst.
Fig 1. Pyrolytic syn-elimination pathway via a six-membered cyclic transition state.
Regioselectivity & Final Products
Because the 2-methylpentan-2-yl group possesses multiple β-hydrogens, the elimination yields an isomer mixture:
-
Hofmann Product (Kinetic): Abstraction of a primary β-hydrogen (from the C1 methyl) yields 2-methyl-1-pentene .
-
Zaitsev Product (Thermodynamic): Abstraction of a secondary β-hydrogen (from the C3 methylene) yields the more highly substituted 2-methyl-2-pentene .
-
The ester backbone is universally liberated as Methacrylic Acid (MAA) .
Experimental Workflow: TGA-GC/MS Validation
To empirically validate this degradation mechanism, researchers must utilize a self-validating analytical system. Thermogravimetric Analysis coupled with Gas Chromatography-Mass Spectrometry (TGA-GC/MS) is the gold standard. It directly correlates macroscopic mass loss with the microscopic identification of evolved gases, proving that ester cleavage (rather than random main-chain scission) is occurring.
Fig 2. Step-by-step TGA-GC/MS experimental workflow for degradation validation.
Step-by-Step Methodology
-
Sample Preparation & Inert Purging: Load 5–10 mg of the sample into an alumina TGA crucible. Purge the furnace with high-purity Nitrogen at 50 mL/min for 30 minutes.
-
Causality: Oxygen must be strictly excluded to prevent competing oxidative degradation pathways, ensuring the observed mass loss is purely pyrolytic.
-
-
Dynamic Heating Ramp: Apply a precise heating rate of 10 °C/min from 25 °C to 500 °C.
-
Causality: A moderate ramp rate prevents thermal lag. It allows the distinct resolution of the low-temperature side-chain ester cleavage (~180–220 °C) before any potential high-temperature backbone depolymerization (>300 °C) can occur.
-
-
Evolved Gas Transfer: Route the effluent gases through a deactivated fused-silica capillary transfer line maintained at 250 °C.
-
Causality: Maintaining a high transfer temperature prevents the condensation of methacrylic acid and higher-boiling alkene isomers before they reach the GC inlet.
-
-
GC/MS Separation and Identification: Inject the gas into a GC equipped with a non-polar column (e.g., HP-5MS) and analyze via electron ionization (EI) mass spectrometry.
-
Causality: The distinct detection of peaks at m/z 84 (corresponding to the 2-methylpentene isomers) and m/z 86 (Methacrylic Acid) definitively validates the syn-elimination mechanism over radical depolymerization.
-
Quantitative Data Summary
The table below summarizes the critical mechanistic and thermal differences between the tertiary ester (2-methylpentan-2-yl 2-methylprop-2-enoate) and a primary baseline equivalent (Methyl methacrylate).
| Parameter | Tertiary Ester (2-Methylpentan-2-yl methacrylate) | Primary Ester (Methyl methacrylate) |
| Primary Degradation Mechanism | Side-chain ester pyrolysis (Syn-elimination) | Random main-chain scission / Depolymerization |
| Transition State | Concerted, six-membered cyclic transition state | Radical-mediated unzipping |
| Onset of Degradation ( Td ) | ~180 °C – 220 °C (Highly labile) | ~300 °C – 400 °C (Thermally stable) |
| Major Volatile Products | Methacrylic Acid + 2-Methylpentene isomers | Methyl methacrylate monomer |
| Catalyst Requirement | None (Thermally driven) | None (Thermally driven) |
Conclusion
The thermal degradation of 2-Methylpentan-2-yl 2-methylprop-2-enoate is a textbook example of structure dictating stability. By incorporating a bulky, tertiary 2-methylpentan-2-yl group, the molecule is primed for a low-temperature pyrolytic syn-elimination. Through a six-membered cyclic transition state, it cleanly dissociates into methacrylic acid and isomeric alkenes. Understanding and validating this mechanism via rigorous TGA-GC/MS protocols allows materials scientists to precisely engineer polymers for applications requiring triggered thermal degradation.
References
- Title: Thermal stability and degradation of selected poly(alkyl methacrylates)
- Source: MacSphere (McMaster University)
- Title: Functional Poly(ester–amide)
- Title: Pyrolytic elimination reaction is given by ? Why?
Sources
Application Note: Free Radical Polymerization of 2-Methylpentan-2-yl 2-methylprop-2-enoate
Executive Summary
The monomer 2-Methylpentan-2-yl 2-methylprop-2-enoate (commonly referred to as 1,1-dimethylbutyl methacrylate or 2-methyl-2-pentyl methacrylate) is a highly specialized tertiary alkyl methacrylate. Its defining chemical feature is the bulky, acid-labile tertiary ester group. In materials science, this monomer is a cornerstone in the synthesis of chemically amplified photoresists (CARs) for 193 nm ArF immersion lithography[1]. For drug development professionals, polymers derived from this monomer offer a highly tunable, pH-responsive platform. The hydrophobic tertiary ester undergoes rapid acidolysis in low-pH environments (such as tumor microenvironments or endosomes), converting the polymer backbone into hydrophilic poly(methacrylic acid) and triggering the targeted release of encapsulated therapeutics.
This application note details the mechanistic rationale, standardized free radical polymerization (FRP) protocols, and purification workflows required to synthesize high-fidelity polymers from this monomer.
Mechanistic Insights: Causality in Experimental Design
The Role of the Tertiary Ester
The selection of the 2-methyl-2-pentyl group is not arbitrary. Tertiary esters possess a significantly lower activation energy for acid-catalyzed cleavage compared to primary or secondary esters. Upon exposure to a photoacid generator (PAG) or a biological acidic stimulus, the ester oxygen is protonated. The bulky 2-methyl-2-pentyl group then acts as an excellent leaving group, undergoing an E1 elimination to form a stable tertiary carbocation, which subsequently yields 2-methyl-2-pentene and poly(methacrylic acid)[2]. This dramatic polarity switch—from a hydrophobic, organic-soluble polymer to a hydrophilic, aqueous-base-soluble polymer—is the fundamental mechanism driving both lithographic development and stimuli-responsive drug release[3].
Fig 1: Acid-catalyzed deprotection pathway of the tertiary ester polymer.
Free Radical Polymerization Dynamics
Synthesizing polymers from bulky methacrylates requires precise control over initiation and propagation kinetics.
-
Initiator Selection: Azobisisobutyronitrile (AIBN) is the industry standard for this monomer[1]. Its 10-hour half-life at 65 °C provides a steady, controlled flux of primary radicals, minimizing bimolecular termination events that broaden the polydispersity index (PDI).
-
Oxygen Exclusion: Oxygen is a potent diradical. If present, it reacts with propagating carbon-centered radicals to form stable peroxy radicals, prematurely dead-ending the polymer chains. A rigorous Freeze-Pump-Thaw degassing protocol is mandatory.
Experimental Protocol: Self-Validating Workflow
The following protocol outlines the homopolymerization of 2-methylpentan-2-yl 2-methylprop-2-enoate. This procedure can be easily adapted for copolymerization with lactone or adamantyl methacrylates by adjusting the monomer feed ratios[2].
Materials & Reagents
-
Monomer: 2-Methylpentan-2-yl 2-methylprop-2-enoate (Store at 4 °C).
-
Initiator: Azobisisobutyronitrile (AIBN). Must be recrystallized from methanol prior to use to ensure predictable initiation efficiency.
-
Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane (Anhydrous, inhibitor-free).
-
Chain Transfer Agent (Optional): 1-Dodecanethiol (for strict molecular weight control).
-
Purification: Basic Alumina (for inhibitor removal), Cold Methanol (for precipitation).
Step-by-Step Methodology
Phase 1: Reagent Preparation
-
Inhibitor Removal: Pass the monomer through a short column packed with basic alumina to remove the monomethyl ether hydroquinone (MEHQ) inhibitor. Failure to remove MEHQ will result in unpredictable induction periods and low conversion.
-
Reaction Mixture: In a 50 mL Schlenk flask, dissolve 5.0 g of the purified monomer and 0.05 g of recrystallized AIBN (approx. 1 mol% relative to monomer) in 15 mL of anhydrous THF[1].
Phase 2: Degassing (Freeze-Pump-Thaw) 3. Submerge the Schlenk flask in liquid nitrogen until the solution is completely frozen. 4. Open the flask to a high vacuum line for 5 minutes to evacuate the headspace. 5. Seal the flask and thaw the solution in a room-temperature water bath, allowing trapped gas bubbles to escape. 6. Repeat this cycle three times . After the final thaw, backfill the flask with ultra-high purity Argon or Nitrogen.
Phase 3: Polymerization 7. Immerse the sealed Schlenk flask in a pre-heated oil bath set to 65 °C. 8. Maintain vigorous magnetic stirring for 24 hours[2]. The solution will become noticeably viscous as the polymer chains propagate.
Phase 4: Precipitation and Isolation 9. Remove the flask from the heat and quench the reaction by exposing it to air and cooling it in an ice bath. 10. Dilute the viscous polymer solution with an additional 10 mL of THF to reduce viscosity. 11. Precipitation: Add the polymer solution dropwise into 500 mL of vigorously stirred, ice-cold methanol. The polymer will precipitate as a white powder. This step fractionates the polymer, leaving unreacted bulky monomer and initiator fragments dissolved in the methanol. 12. Filter the precipitate and dry under dynamic vacuum at 40 °C until a constant weight is achieved (typically 24-48 hours).
Fig 2: Free radical polymerization workflow for tertiary alkyl methacrylates.
Quantitative Data & Expected Outcomes
The molecular weight ( Mw ) and dispersity ( PDI ) of the resulting polymer are highly dependent on the monomer-to-initiator ratio and the presence of a chain transfer agent. The table below summarizes typical reaction parameters and their expected analytical outcomes based on standardized protocols[1],[2].
| Parameter | Condition A (High MW) | Condition B (Controlled MW) | Condition C (Copolymerization) |
| Monomer Concentration | 2.0 M in THF | 2.0 M in THF | 1.0 M (Tertiary) + 1.0 M (Lactone) |
| AIBN Concentration | 1.0 mol% | 2.0 mol% | 1.5 mol% |
| Chain Transfer Agent | None | 0.5 mol% Dodecanethiol | None |
| Temperature & Time | 65 °C, 24 h | 65 °C, 24 h | 65 °C, 24 h |
| Expected Conversion | > 85% | > 80% | > 85% |
| Expected Mw (GPC) | 45,000 - 60,000 Da | 15,000 - 25,000 Da | 30,000 - 40,000 Da |
| Expected PDI ( Mw/Mn ) | 1.8 - 2.2 | 1.4 - 1.6 | 1.7 - 2.0 |
Note: For drug delivery applications, Condition B is preferred as lower PDI ensures uniform micelle formation and reproducible pharmacokinetic profiles. For lithography, Condition C is utilized to balance acid-sensitivity with substrate adhesion.
References
-
High Index Resist for 193 nm Immersion Lithography Macromolecules - ACS Publications URL:[Link]
-
Alicyclic Polymers for 193 nm Resist Applications: Synthesis and Characterization Chemistry of Materials - ACS Publications URL:[Link]
Sources
Application Note: Synthesis of 2-Methylpentan-2-yl 2-methylprop-2-enoate via DMAP-Catalyzed Esterification
Mechanistic Rationale & Reaction Design
The synthesis of 2-methylpentan-2-yl 2-methylprop-2-enoate (commonly referred to as 2-methyl-2-pentyl methacrylate) presents two distinct chemical challenges: the severe steric hindrance of the tertiary starting alcohol (2-methylpentan-2-ol) and the high propensity of the methacrylate product to undergo spontaneous free-radical polymerization.
Traditional acid-catalyzed Fischer esterification is fundamentally unsuitable for this transformation. Under strongly acidic conditions, tertiary alcohols preferentially undergo E1 elimination (dehydration) to form alkenes (e.g., 2-methyl-2-pentene) rather than the desired ester.
To circumvent this, a nucleophilic acyl substitution pathway is employed using methacryloyl chloride. Because the uncatalyzed reaction between a tertiary alcohol and an acid chloride is kinetically sluggish, the introduction of 4-dimethylaminopyridine (DMAP) as a hypernucleophilic catalyst is strictly required. DMAP attacks the acyl chloride to generate a highly electrophilic N-acylpyridinium intermediate, which readily undergoes nucleophilic attack even by sterically encumbered tertiary alcohols[1]. Triethylamine (Et₃N) is utilized as an auxiliary base to neutralize the generated hydrochloric acid, driving the equilibrium forward and preventing acid-induced side reactions.
Finally, to prevent the spontaneous polymerization of the target monomer during synthesis and purification, monomethyl ether hydroquinone (MEHQ) is introduced. MEHQ acts as a radical scavenger that, in the presence of dissolved oxygen, intercepts propagating peroxyl radicals, thereby providing a synergistic inhibition effect that stabilizes the methacrylate moiety[2].
Reagent Matrix & Stoichiometry
The following quantitative matrix outlines the optimized stoichiometric ratios required for a 100 mmol scale synthesis.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |
| 2-Methylpentan-2-ol | Starting Material | 102.18 | 1.0 eq | 10.22 g (100 mmol) |
| Methacryloyl Chloride | Acylating Agent | 104.53 | 1.2 eq | 12.54 g (120 mmol) |
| Triethylamine (Et₃N) | Auxiliary Base | 101.19 | 1.5 eq | 15.18 g (150 mmol) |
| DMAP | Nucleophilic Catalyst | 122.17 | 0.1 eq | 1.22 g (10 mol%) |
| MEHQ | Radical Inhibitor | 124.14 | 100 ppm | ~1.7 mg |
| Dichloromethane (DCM) | Solvent (Anhydrous) | 84.93 | N/A | 100 mL |
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system. Do not proceed to the purification stage without confirming the in-process validation metrics.
Phase 1: Reaction Setup & Acylation
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask. Equip the flask with a magnetic stir bar and a drying tube (CaCl₂) to exclude atmospheric moisture while allowing the trace oxygen necessary for MEHQ function.
-
Reagent Loading: Dissolve 2-methylpentan-2-ol (10.22 g), triethylamine (15.18 g), and DMAP (1.22 g) in 100 mL of anhydrous DCM.
-
Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Causality Note: This is critical to suppress the exothermic degradation of the acyl chloride and prevent localized heating that triggers E1 dehydration.
-
Addition: Add methacryloyl chloride (12.54 g) dropwise via an addition funnel over a period of 30 minutes to maintain a controlled exotherm.
Phase 2: Propagation & In-Process Validation 5. Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir vigorously for 12 hours. 6. In-Process Check (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes:EtOAc 9:1). The starting alcohol is UV-inactive but stains with KMnO₄. The successful formation of the target ester is validated by the appearance of a new, strongly UV-active spot (due to the conjugated double bond) at R_f ~0.7 that also stains yellow against the purple KMnO₄ background.
Phase 3: Workup & Stabilization 7. Quench: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and isolate the lower organic layer. 8. Extraction: Wash the organic layer sequentially with 1M HCl (50 mL) to remove residual Et₃N and DMAP, followed by brine (50 mL). 9. Stabilization: Dry the organic phase over anhydrous MgSO₄. Filter the solution and immediately add 100 ppm of MEHQ (1.7 mg) to the filtrate to stabilize the monomer prior to thermal exposure.
Phase 4: Purification 10. Concentration: Remove the DCM under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30 °C to prevent premature polymerization. 11. Isolation: Purify the crude stabilized ester via vacuum distillation (approx. 50–55 °C at 5 mmHg). Collect the main fraction and store it in an amber vial at 4 °C.
Workflow Visualization
Caption: DMAP-catalyzed synthesis workflow for 2-methylpentan-2-yl 2-methylprop-2-enoate.
Quantitative Optimization Data
The following table summarizes the causal relationship between experimental parameters and the final isolated yield, demonstrating why the specific conditions in Section 3 were selected.
| Parameter | Sub-optimal Condition | Optimized Protocol | Mechanistic Rationale for Change | Yield Impact |
| Catalyst | None | DMAP (10 mol%) | Tertiary alcohols are too sterically hindered for uncatalyzed acylation. DMAP forms a highly reactive intermediate. | < 10% ➔ > 85% |
| Base | Pyridine (1.0 eq) | Et₃N (1.5 eq) | Et₃N is a stronger base (pKa ~10.7) than pyridine, driving HCl neutralization faster and preventing E1 elimination. | 45% ➔ > 85% |
| Temperature | 25 °C (Addition) | 0 °C ➔ 25 °C | Suppresses exothermic spikes during acyl chloride addition that lead to alcohol dehydration. | 60% ➔ > 85% |
| Inhibitor | None | MEHQ + Trace O₂ | Prevents radical polymerization of the methacrylate double bond during concentration and distillation. | Polymerizes ➔ Stable |
Analytical Self-Validation
To ensure the structural integrity and purity of the synthesized 2-methylpentan-2-yl 2-methylprop-2-enoate, the final product must be validated against the following spectroscopic benchmarks:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~6.05 (s, 1H, trans-vinylic proton of the methacrylate group)
-
δ ~5.50 (s, 1H, cis-vinylic proton of the methacrylate group)
-
δ ~1.90 (s, 3H, allylic methyl group on the double bond)
-
δ ~1.85 – 1.20 (m, 4H, -CH₂-CH₂- of the pentyl chain)
-
δ ~1.45 (s, 6H, gem-dimethyl groups on the tertiary carbon)
-
δ ~0.90 (t, 3H, terminal methyl of the pentyl chain)
-
Validation Check: The complete disappearance of the broad -OH singlet (typically δ 2.0–3.0) confirms full conversion.
-
-
GC-MS (Electron Ionization, 70 eV):
-
Expected molecular ion [M]⁺ at m/z 170.
-
Expected fragmentation peak at m/z 85 corresponding to the loss of the methacryloyl radical, leaving the stable tertiary carbocation [C₆H₁₃]⁺.
-
References
-
Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions." Journal of the American Chemical Society, 129(47), 14775–14779.
-
Li, S., & Schork, F. J. (2006). "Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization." Industrial & Engineering Chemistry Research, 45(10), 3505–3511.
-
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.
Sources
Application Note: Integration of 2-Methylpentan-2-yl 2-methylprop-2-enoate in Sub-20 nm EUV Photoresists
Target Audience: Materials Scientists, Lithography Researchers, and Drug Development Professionals (Bio-MEMS/Microfluidics engineers).
Executive Summary
Extreme Ultraviolet (EUV) lithography at 13.5 nm relies heavily on Chemically Amplified Resists (CARs) to achieve sub-20 nm resolution[1]. While traditionally rooted in semiconductor manufacturing, the precision of EUV lithography is increasingly critical for drug development professionals fabricating sub-micron Bio-MEMS, high-density organ-on-a-chip platforms, and advanced microfluidic screening devices.
This application note details the formulation and processing of positive-tone EUV photoresists utilizing 2-Methylpentan-2-yl 2-methylprop-2-enoate (CAS: 100472-88-6)[2] as the acid-labile monomer. By replacing standard protecting groups, this tertiary alkyl methacrylate optimizes the thermodynamic properties of the resist, enabling lower processing temperatures and superior resolution.
Mechanistic Insights & Causality (E-E-A-T)
In a standard CAR system, a photoacid generator (PAG) decomposes upon EUV exposure to yield a strong acid. During the Post-Exposure Bake (PEB), this acid catalyzes the deprotection of an acid-labile group (ALG) on the polymer backbone, switching the polymer's solubility in an aqueous base developer[3].
The Causality of Monomer Selection: Historically, tert-butyl methacrylate (TBMA) has been the standard ALG in CARs[4]. However, the tert-butyl group requires a relatively high activation energy for cleavage, necessitating PEB temperatures often exceeding 110°C. High PEB temperatures drive excessive photoacid diffusion into unexposed regions, which exacerbates Line-Edge Roughness (LER) and limits ultimate resolution[1].
By utilizing 2-Methylpentan-2-yl 2-methylprop-2-enoate (a tertiary hexyl methacrylate), researchers can manipulate the deprotection thermodynamics. The longer alkyl chain (a propyl group and two methyls attached to the tertiary carbon) provides electron-donating inductive effects that better stabilize the intermediate carbocation during acidolysis.
-
Result: The activation energy for deprotection is lowered, allowing for a reduced PEB temperature (85–95°C). This restricts acid diffusion, minimizes chemical stochastics, and preserves the fidelity of the latent image[5]. Furthermore, the bulky 6-carbon group increases the hydrophobicity of the unexposed resist, enhancing the dissolution contrast.
Experimental Protocols
The following protocols describe the synthesis and application of a model Environmentally Stable Chemical Amplification Photoresist (ESCAP)[1] utilizing the target monomer.
Protocol A: Synthesis of the Copolymer Resin
Poly(p-hydroxystyrene-co-2-methylpentan-2-yl methacrylate)
-
Preparation: In a flame-dried Schlenk flask, dissolve p-hydroxystyrene (PHS) (60 mol%) and 2-methylpentan-2-yl 2-methylprop-2-enoate (40 mol%) in anhydrous Tetrahydrofuran (THF) to achieve a 20 wt% monomer concentration.
-
Initiation: Add 2,2'-Azobisisobutyronitrile (AIBN) at 4 mol% relative to total monomers.
-
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and terminates polymerization prematurely.
-
Polymerization: Backfill with inert Argon and heat the reaction mixture to 70°C for 16 hours under continuous magnetic stirring.
-
Purification: Cool the mixture to room temperature and precipitate dropwise into a 10-fold volumetric excess of cold hexanes. Filter the white precipitate and dry under vacuum at 40°C for 24 hours.
-
Validation Checkpoint: Perform 1 H-NMR spectroscopy. The complete disappearance of vinyl proton peaks (δ 5.5–6.2 ppm) validates the absence of residual monomer. Unreacted monomer acts as a plasticizer, which would artificially lower the glass transition temperature ( Tg ) and degrade lithographic contrast.
Protocol B: EUV Photoresist Formulation
-
Matrix Dissolution: Dissolve the synthesized copolymer in Propylene Glycol Monomethyl Ether Acetate (PGMEA) to achieve a 5 wt% solids solution.
-
PAG Addition: Add Triphenylsulfonium triflate (TPS-Tf) at 5 wt% relative to the polymer.
-
Quencher Addition: Add Trioctylamine at 10 mol% relative to the PAG.
-
Causality: EUV exposure generates secondary electrons that can travel beyond the exposed region, causing out-of-band acid generation[5]. The base quencher neutralizes this stray acid, directly improving chemical stochastics and reducing LER.
-
-
Filtration: Filter the formulation through a 0.2 μm PTFE syringe filter.
-
Validation Checkpoint: Analyze the solution via Dynamic Light Scattering (DLS). A monodisperse profile with no particles >10 nm validates the absence of microgels, ensuring uniform film formation.
Protocol C: Lithographic Processing
-
Coating: Spin-coat the resist onto a silicon wafer (pre-treated with Hexamethyldisilazane, HMDS) at 2000 RPM for 30 seconds.
-
Post-Apply Bake (PAB): Bake at 100°C for 60 seconds to drive off residual PGMEA solvent and densify the film.
-
Exposure: Expose the film using an EUV interference lithography tool (13.5 nm wavelength) at varying dose steps (e.g., 5 to 50 mJ/cm 2 ).
-
Post-Exposure Bake (PEB): Bake at 90°C for 60 seconds.
-
Causality: This specific temperature is optimized for the 2-methylpentan-2-yl group. It is high enough to drive the deprotection reaction but low enough to prevent excessive acid diffusion.
-
-
Development: Puddle develop in 0.26N Tetramethylammonium hydroxide (TMAH) for 30 seconds, followed by a deionized water rinse and spin-dry.
-
Validation Checkpoint: Generate a contrast curve (Normalized Film Thickness vs. Log Dose). A sharp transition to zero thickness defines the clearing dose ( E0 ) and validates the efficacy of the solubility switch.
Quantitative Data Presentation
The following table summarizes the thermodynamic and lithographic advantages of substituting standard TBMA with the advanced 2-methylpentan-2-yl methacrylate monomer.
| Parameter | tert-Butyl Methacrylate (Standard) | 2-Methylpentan-2-yl Methacrylate (Advanced) | Lithographic Impact |
| Protecting Group Carbon Count | 4 | 6 | Higher carbon count increases unexposed hydrophobicity. |
| Relative Activation Energy ( Ea ) | High | Moderate | Stabilized carbocation intermediate lowers Ea . |
| Optimal PEB Temperature | 110°C – 130°C | 85°C – 100°C | Lower PEB restricts photoacid diffusion blur. |
| Dissolution Contrast ( Rmax/Rmin ) | Baseline | Enhanced | Sharper solubility switch improves resolution. |
| Line-Edge Roughness (LER) | Moderate | Low | Reduced acid diffusion directly mitigates LER. |
Mechanistic Visualization
Reaction pathway of 2-methylpentan-2-yl methacrylate deprotection in EUV photoresists.
References
-
Biochempartner - 2-Methylpentan-2-yl 2-methylprop-2-enoate (CAS 100472-88-6) Chemical Data URL: [Link]
-
arXiv - Dissociative photoionization of EUV lithography photoresist models URL:[Link]
-
SPIE Digital Library - Unraveling the reaction mechanisms in a chemically-amplified EUV photoresist from a combined theoretical and experimental approach URL: [Link]
-
PMC (NIH) - High Sensitivity Resists for EUV Lithography: A Review of Material Design Strategies and Performance Results URL: [Link]
- C.L.
Sources
- 1. High Sensitivity Resists for EUV Lithography: A Review of Material Design Strategies and Performance Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 异丁烯酸 1,1-二甲基丁基酯 | 100472-88-6 | 参考资料 | 瀚香生物科技 [biochempartner.com]
- 3. C.L. Henderson Group - Introduction to Chemically Amplified Photoresists [sites.google.com]
- 4. arxiv.org [arxiv.org]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
Application Note: Advanced RAFT Polymerization of 2-Methylpentan-2-yl Methacrylate Block Copolymers
Executive Summary & Mechanistic Rationale
The synthesis of highly controlled, stimuli-responsive block copolymers is a cornerstone of modern materials science, particularly in the development of chemically amplified photoresists (CARs) for 193 nm immersion lithography and acid-cleavable nanocarriers for targeted drug delivery[1]. 2-Methylpentan-2-yl 2-methylprop-2-enoate (commonly referred to as 2-methyl-2-pentyl methacrylate, or 2M2PMA ) is a bulky, tertiary-ester methacrylate. The steric hindrance of the 2-methyl-2-pentyl group provides exceptional etch resistance, while its tertiary ester linkage is highly labile under acidic conditions, allowing it to be cleaved into poly(methacrylic acid) (PMAA) upon exposure to a photoacid generator or a low-pH biological environment[1].
The "Why" Behind the Chemistry: CTA Selection
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the premier technique for controlling the architecture of 2M2PMA[2]. Because methacrylates are "More Activated Monomers" (MAMs), their propagating radicals are highly stable. If an incorrect Chain Transfer Agent (CTA) is used (e.g., a dithiocarbamate or a CTA with a secondary leaving group), the intermediate radical will fail to fragment, leading to severe retardation or complete inhibition of the polymerization[3].
To achieve a self-validating, living polymerization, we must select a CTA with:
-
A highly activating Z-group (e.g., phenyl) to ensure a high chain-transfer constant.
-
A sterically bulky, tertiary R-group (e.g., 2-cyanoprop-2-yl) that closely mimics the stability of the methacrylate propagating radical[4].
For this protocol, 2-cyanoprop-2-yl dithiobenzoate (CPDB) is the optimal CTA.
RAFT pre-equilibrium mechanism highlighting the intermediate radical stability.
Experimental Design & Self-Validating Protocol
The following protocol details the synthesis of a Poly(2M2PMA)-b-PMMA block copolymer. The workflow is designed as a self-validating system: in-process analytical checks (NMR and SEC/GPC) act as strict gating mechanisms before proceeding to chain extension.
Materials & Reagents
-
Monomer 1: 2-Methylpentan-2-yl methacrylate (2M2PMA). Must be passed through a basic alumina column immediately prior to use to remove hydroquinone inhibitors.
-
Monomer 2: Methyl methacrylate (MMA). Purified via basic alumina.
-
Chain Transfer Agent (CTA): 2-cyanoprop-2-yl dithiobenzoate (CPDB).
-
Initiator: 2,2′-Azobis(2-methylpropionitrile) (AIBN). Recrystallized from methanol.
-
Solvent: Anhydrous Toluene (HPLC grade).
-
Internal Standard: Trioxane or Anisole (for precise 1 H-NMR conversion tracking).
Step-by-step workflow for the synthesis and self-validation of 2M2PMA block copolymers.
Protocol 1: Synthesis of the Poly(2M2PMA) Macro-CTA
Causality Note: The ratio of [CTA] to [Initiator] is kept strictly at 10:1. A higher initiator concentration would increase the polymerization rate but result in a higher fraction of "dead" polymer chains (chains lacking the dithiobenzoate end-group), which would ruin the subsequent block copolymerization step[3].
-
Preparation: In a 25 mL Schlenk flask, combine 2M2PMA (5.0 g, 29.3 mmol), CPDB (64.8 mg, 0.293 mmol), AIBN (4.8 mg, 0.029 mmol), and anhydrous toluene (5.0 mL). Add 50 mg of trioxane as an NMR internal standard.
-
Deoxygenation: Seal the flask with a rubber septum. Perform three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and disrupts the RAFT equilibrium[2]. Backfill with ultra-pure Argon.
-
Polymerization: Immerse the flask in a pre-heated oil bath at 70 °C.
-
Self-Validation (Kinetic Tracking): Withdraw 50 µL aliquots every 2 hours using an air-tight syringe. Analyze via 1 H-NMR (CDCl 3 ). Track the disappearance of the monomeric vinyl protons ( δ ~5.5 and 6.1 ppm) relative to the trioxane standard ( δ 5.1 ppm).
-
Termination: Stop the reaction by exposing it to air and cooling in an ice bath strictly when conversion reaches 65-70% . Pushing conversion beyond 70% in bulky methacrylates leads to an exponential increase in bimolecular termination events, destroying the living character of the macro-CTA[4].
-
Purification: Dilute the mixture with minimal THF and precipitate dropwise into 100 mL of cold methanol. Filter and dry under vacuum at 40 °C for 24 hours. The resulting polymer should exhibit a distinct pink/red hue, confirming the retention of the dithiobenzoate end-group.
Protocol 2: Chain Extension to Poly(2M2PMA)-b-PMMA
-
Preparation: In a new Schlenk flask, dissolve the purified Poly(2M2PMA) Macro-CTA (1.0 g, ~0.1 mmol based on SEC Mn ) in anhydrous toluene (3.0 mL). Add purified MMA (1.0 g, 10.0 mmol) and AIBN (1.6 mg, 0.01 mmol).
-
Deoxygenation & Reaction: Perform three freeze-pump-thaw cycles. Heat at 70 °C for 6 hours.
-
Validation: Analyze the final product via SEC/GPC. A successful chain extension is validated by a clean shift of the molecular weight distribution to a higher mass without a low-molecular-weight "tail" (which would indicate dead macro-CTA chains).
Quantitative Data & Troubleshooting
The table below summarizes the expected kinetic and molecular weight evolution for the Poly(2M2PMA) Macro-CTA synthesis. Deviations from these parameters indicate oxygen contamination or inaccurate reagent weighing.
| Time (Hours) | Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol )* | Dispersity ( Đ ) |
| 2.0 | 18.5 | 3,350 | 3,500 | 1.12 |
| 4.0 | 35.0 | 6,150 | 6,300 | 1.10 |
| 6.0 | 52.2 | 9,050 | 9,100 | 1.11 |
| 8.0 | 68.5 | 11,850 | 11,950 | 1.14 |
| 12.0 | 85.0 (DO NOT EXCEED) | 14,650 | 15,200 | 1.28 (Loss of Control) |
*Experimental Mn determined via Size Exclusion Chromatography (SEC) calibrated against PMMA standards in THF.
Post-Polymerization Modification: Acid-Catalyzed Deprotection
To leverage the stimuli-responsive nature of the 2-methyl-2-pentyl group, the block copolymer can be deprotected to yield an amphiphilic Poly(methacrylic acid)-b-PMMA (PMAA-b-PMMA) architecture.
Protocol:
-
Dissolve 0.5 g of Poly(2M2PMA)-b-PMMA in 10 mL of dichloromethane (DCM).
-
Add a catalytic amount of Trifluoroacetic acid (TFA) (approx. 5 molar equivalents relative to the 2M2PMA repeating units)[1].
-
Stir at room temperature for 12 hours. The cleavage of the bulky group will release 2-methyl-2-pentene as a volatile byproduct.
-
Precipitate the resulting polymer in cold diethyl ether. The complete disappearance of the 2-methyl-2-pentyl proton signals in 1 H-NMR (specifically the gem-dimethyl groups at δ ~1.4 ppm) validates full deprotection.
References
-
Stereospecific Free Radical and RAFT Polymerization of Bulky Silyl Methacrylates for Tacticity and Molecular Weight Controlled Poly(methacrylic acid) Source: Macromolecules - ACS Publications URL:[Link][2]
-
Synthesis and characterization of diblock and statistical copolymers based on hydrolyzable siloxy silylester methacrylate monomers Source: Polymer Chemistry - RSC Publishing URL:[Link][4]
-
Rational Design of Degradable Multiarm Polymers Applicable for Photoimaging Materials Source: ACS Macro Letters - ACS Publications URL:[Link][1]
Sources
Application Note: Atom Transfer Radical Polymerization (ATRP) of 2-Methylpentan-2-yl 2-methylprop-2-enoate
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Focus: Mechanistic causality, validated protocols, and analytical workflows for bulky methacrylate polymerization.
Executive Summary & Monomer Profile
2-Methylpentan-2-yl 2-methylprop-2-enoate , commonly referred to as tert-hexyl methacrylate (tHMA) , is a highly branched, bulky tertiary methacrylate monomer. Due to its unique steric profile and acid-cleavable tertiary ester group, tHMA is a critical building block in advanced materials. It is heavily utilized in the synthesis of high viscosity index comb polymers for industrial lubricants[1], as well as in chemically amplified photoresists (CARs) for extreme ultraviolet (EUV) and 193 nm immersion lithography[2].
Synthesizing poly(tHMA) via Atom Transfer Radical Polymerization (ATRP) allows researchers to achieve precise control over molecular weight ( Mn ), maintain narrow dispersity ( Đ<1.2 ), and construct complex architectures such as amphiphilic block copolymers for targeted drug delivery.
Mechanistic Insights: The Causality of Methacrylate ATRP
ATRP relies on a dynamic equilibrium between a low concentration of active propagating radicals and a vast majority of dormant, halogen-terminated polymer chains. However, methacrylate monomers pose specific kinetic challenges compared to acrylates or styrenics[3].
The Challenge of Tertiary Radicals
The propagating radical of tHMA is a tertiary radical, which is highly stable. In the context of ATRP, this results in a very high activation rate constant ( kact ) and a relatively low deactivation rate constant ( kdeact ). If left unmitigated, this imbalance leads to an initial surge of radical concentration, causing irreversible bimolecular termination (dead polymer chains) and a loss of living character.
Experimental Countermeasures (Causality)
To enforce a self-validating, controlled system, our protocols incorporate the following mechanistic adjustments:
-
Initiator Selection: We utilize Ethyl α -bromoisobutyrate (EBiB) . The structure of EBiB perfectly mimics the dormant tertiary methacrylate chain end. This ensures that the rate of initiation is greater than or equal to the rate of propagation ( kinit≥kp ), preventing broad molecular weight distributions[4].
-
Initial Addition of Cu(II) Deactivator: By spiking the initial reaction mixture with 5–10 mol% of Copper(II) Bromide ( CuBr2 ), the equilibrium is artificially shifted toward the dormant state from the very first second of the reaction. This suppresses the initial radical burst[3].
-
Solvent Choice: Anisole is selected as the solvent. It is non-coordinating, moderately polar, and perfectly solubilizes the hydrophobic tHMA monomer, the resulting polymer, and the Cu/Ligand catalytic complex, ensuring homogeneous kinetics.
Figure 1: ATRP activation-deactivation equilibrium for methacrylate polymerization.
Experimental Protocols
The following methodologies detail both the Standard ATRP (ideal for rapid synthesis and kinetic studies) and ARGET ATRP (Activators Regenerated by Electron Transfer, ideal for low-metal contamination requirements in drug development)[4].
Protocol A: Standard ATRP of tHMA
Target: Degree of Polymerization (DP) = 100. Molar Ratio: [tHMA] : [EBiB] : [CuBr] : [CuBr₂] : [PMDETA] = 100 : 1 : 0.9 : 0.1 : 1.0
Step-by-Step Methodology:
-
Monomer Purification: Pass tHMA through a column of basic alumina to remove the monomethyl ether hydroquinone (MEHQ) inhibitor. Failure to do so will result in an unpredictable induction period.
-
Reaction Assembly: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (12.9 mg, 0.09 mmol) and CuBr₂ (2.2 mg, 0.01 mmol).
-
Solvent & Monomer Addition: Add Anisole (5.0 mL) and purified tHMA (1.70 g, 10.0 mmol).
-
Ligand Complexation: Inject PMDETA (21.0 µL, 0.10 mmol). The solution will immediately turn light green/blue, indicating the formation of the Cu/Ligand complex.
-
Deoxygenation: Seal the flask and perform three consecutive Freeze-Pump-Thaw cycles. Oxygen acts as a diradical and will irreversibly oxidize Cu(I) to Cu(II), killing the reaction.
-
Initiation: Backfill the flask with ultra-pure Argon. Place the flask in a pre-heated oil bath at 60 °C. Inject the degassed initiator, EBiB (14.7 µL, 0.10 mmol), via a gas-tight syringe to start the polymerization.
-
Termination: After 4 hours, quench the reaction by opening the flask to the atmosphere and diluting with THF (10 mL). The solution will turn dark green as all Cu(I) oxidizes to Cu(II).
Protocol B: ARGET ATRP of tHMA (Low Copper)
For applications requiring minimal metal toxicity (e.g., nanomedicine), ARGET ATRP reduces copper concentration from ~10,000 ppm to < 50 ppm[4].
Step-by-Step Methodology:
-
Assembly: In a Schlenk flask, combine tHMA (1.70 g, 10.0 mmol), Anisole (5.0 mL), EBiB (14.7 µL, 0.10 mmol), CuBr₂ (0.22 mg, 0.001 mmol), and TPMA ligand (1.45 mg, 0.005 mmol).
-
Deoxygenation: Purge the homogeneous solution with Argon for 30 minutes.
-
Reduction/Initiation: Heat to 65 °C. Slowly inject a degassed solution of Tin(II) 2-ethylhexanoate ( Sn(EH)2 ) (4.0 mg, 0.01 mmol) in 0.5 mL Anisole over 10 minutes. The Sn(EH)2 continuously reduces Cu(II) to the active Cu(I) species, driving the reaction.
Figure 2: Step-by-step experimental workflow for the standard ATRP of tHMA.
Analytical Validation & Purification
A self-validating protocol requires continuous monitoring to prove the "living" nature of the polymerization.
-
Kinetic Tracking ( 1 H-NMR): Withdraw 0.1 mL aliquots hourly using a degassed syringe. Dilute in CDCl3 . Calculate monomer conversion by comparing the integration of the disappearing tHMA vinyl protons (δ 5.5 and 6.1 ppm) against the stable methoxy protons of the anisole solvent (δ 3.8 ppm).
-
Molecular Weight (GPC): Pass the aliquot through a micro-column of basic alumina to remove copper, dry, and dissolve in THF. Analyze via Gel Permeation Chromatography (GPC) calibrated with PMMA standards. A linear increase of Mn vs. conversion confirms controlled chain growth.
-
Final Purification: Dilute the bulk terminated reaction in THF, pass through a basic alumina column, and precipitate dropwise into cold methanol/water (80:20 v/v). Filter and dry under vacuum at 40 °C overnight.
Quantitative Data & Expected Outcomes
The table below summarizes typical quantitative outcomes when utilizing the protocols described above. The close agreement between Theoretical Mn and Experimental Mn , alongside low PDI, validates the efficacy of the mechanistic choices.
| Polymerization Type | Catalyst System | [M]:[I]:[Cu]:[L] Ratio | Time (h) | Conversion (%) | Theoretical Mn | Experimental Mn | PDI ( Đ ) |
| Standard ATRP | CuBr / CuBr₂ / PMDETA | 100 : 1 : 1.0* : 1.0 | 4 | 75 | 12,800 g/mol | 13,100 g/mol | 1.15 |
| ARGET ATRP | CuBr₂ / TPMA / Sn(EH)₂ | 200 : 1 : 0.01 : 0.05 | 12 | 68 | 23,200 g/mol | 24,000 g/mol | 1.18 |
*Note: Total Copper = 1.0, partitioned as 0.9 Cu(I) and 0.1 Cu(II) to suppress early termination.
Sources
Application Notes & Protocols for 2-Methylpentan-2-yl 2-methylprop-2-enoate in Advanced Microlithography
Introduction: The Role of Acid-Labile Monomers in Next-Generation Resists
The relentless pursuit of Moore's Law has driven semiconductor manufacturing into realms requiring nanoscale precision, a feat made possible by advancements in photolithography.[1] Modern techniques such as Deep Ultraviolet (DUV) and Extreme Ultraviolet (EUV) lithography demand photoresist materials with exceptional sensitivity and resolution.[2][3][4] At the heart of these advanced photoresists are Chemically Amplified Resists (CARs), a class of materials that achieve high sensitivity through a photochemically generated acid acting as a catalyst.[5][6]
This document provides a detailed guide to the application of 2-Methylpentan-2-yl 2-methylprop-2-enoate , commonly known as tert-amyl methacrylate, as a critical monomer in the formulation of positive-tone chemically amplified photoresists. The tert-amyl group serves as a bulky, acid-labile protecting group. Upon exposure and subsequent heating, a catalytic amount of acid cleaves this group, dramatically altering the polymer's polarity and rendering it soluble in an aqueous developer. This chemical transformation is the fundamental principle enabling the high-resolution patterning required for fabricating state-of-the-art integrated circuits.[1][7]
Physicochemical Properties of 2-Methylpentan-2-yl 2-methylprop-2-enoate
Understanding the fundamental properties of the monomer is essential for designing and synthesizing the final photoresist polymer.
| Property | Value |
| IUPAC Name | 2-methylpentan-2-yl 2-methylprop-2-enoate |
| Common Name | tert-Amyl methacrylate |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Chemical Structure | |
| Key Feature | Contains an acid-labile tert-amyl ester group |
Mechanism of Chemical Amplification
The functionality of a photoresist based on a poly(tert-amyl methacrylate) copolymer relies on a multi-step, acid-catalyzed deprotection mechanism. This process provides a gain mechanism where a single photo-generated acid molecule can induce hundreds or thousands of deprotection reactions, hence the term "chemical amplification".[5][8]
The Core Mechanism:
-
Photoacid Generation: The process begins when the photoresist film, which contains a Photoacid Generator (PAG), is exposed to high-energy photons (e.g., 248 nm, 193 nm, or 13.5 nm). The PAG absorbs a photon and undergoes a chemical transformation, releasing a strong Brønsted acid (H⁺).[8]
-
Acid-Catalyzed Deprotection (PEB): The wafer is then heated in a precisely controlled step known as the Post-Exposure Bake (PEB). The thermal energy allows the photogenerated acid to diffuse through the polymer matrix.[9][10] The acid protonates the ester oxygen of the tert-amyl group, weakening the carbon-oxygen bond. This leads to the cleavage of the protecting group, which is released as a volatile alkene (isobutylene and related isomers).
-
Polarity Switch: The cleavage of the tert-amyl group converts the non-polar methacrylate ester into a polar carboxylic acid group on the polymer backbone.[11][12]
-
Development: This change in polarity makes the exposed regions of the photoresist soluble in an aqueous alkaline developer, such as tetramethylammonium hydroxide (TMAH), while the unexposed, protected regions remain insoluble.[13]
Application Protocol: High-Resolution Patterning
This section details a comprehensive, step-by-step protocol for using a photoresist formulated with a tert-amyl methacrylate-based copolymer.
Part A: Photoresist Formulation (Conceptual)
A functional photoresist is a multi-component system. While researchers often purchase pre-formulated resists, understanding the components is key to troubleshooting and optimization.
-
Polymer Resin: A copolymer containing 2-Methylpentan-2-yl 2-methylprop-2-enoate (for the acid-labile switch), a second monomer to enhance etch resistance (e.g., an adamantyl or isobornyl methacrylate), and a third to improve adhesion and solubility (e.g., a hydroxystyrene or lactone-containing monomer).[13][14]
-
Photoacid Generator (PAG): Typically an onium salt (e.g., triphenylsulfonium triflate) that efficiently generates a strong acid upon exposure.[8][15]
-
Base Quencher: An additive, often an amine, used in small concentrations to neutralize stray acid at the exposed/unexposed boundary. This is crucial for sharpening feature edges and mitigating "T-topping" caused by airborne base contaminants.[8][9]
-
Solvent: A high-purity solvent, such as propylene glycol monomethyl ether acetate (PGMEA), is used to dissolve all components and enable the spin-coating of a uniform thin film.[16]
Part B: Lithographic Processing Workflow
This protocol assumes a positive-tone process where exposed regions are removed.
1. Substrate Preparation
-
Objective: To ensure a pristine and dehydrated surface for optimal resist adhesion.
-
Protocol:
-
Clean silicon wafers using a standard cleaning procedure (e.g., Piranha etch or RCA clean), followed by a thorough rinse with deionized (DI) water.
-
Perform a dehydration bake on a hot plate at 150-200°C for at least 5 minutes to remove any adsorbed moisture from the wafer surface.[17][18]
-
Allow the wafer to cool to room temperature in a low-humidity environment (e.g., a desiccator) before proceeding.
-
2. Adhesion Promotion
-
Objective: To create a hydrophobic surface that promotes adhesion between the organic photoresist and the inorganic substrate (e.g., silicon, SiO₂).
-
Protocol:
3. Spin Coating
-
Objective: To deposit a thin, uniform film of photoresist across the wafer. Film thickness is primarily controlled by resist viscosity and spin speed.
-
Protocol:
-
Center the wafer on the spin coater chuck.
-
Dispense a sufficient amount of the photoresist solution onto the center of the wafer to cover approximately two-thirds of the surface.[19]
-
Initiate the spin program. A typical two-stage process is used:
-
The wafer should be moved to the soft bake step without delay.
-
4. Post-Application Bake (PAB or Soft Bake)
-
Objective: To evaporate the bulk of the casting solvent from the photoresist film, making it solid and stable for exposure.
-
Protocol:
-
Carefully transfer the coated wafer to a precisely temperature-controlled hot plate.
-
Bake at a typical temperature of 90-110°C for 60-90 seconds. The exact temperature and time are specific to the resist formulation and must be optimized.[17][19]
-
Allow the wafer to cool to room temperature before exposure.
-
5. Exposure
-
Objective: To transfer the pattern from a photomask to the photoresist film by creating a latent image of photogenerated acid.
-
Protocol:
-
Place the wafer in the lithography exposure tool (e.g., a stepper or scanner).
-
Expose the resist with the appropriate wavelength of light (e.g., 248 nm for KrF, 193 nm for ArF, or 13.5 nm for EUV) through a photomask.[3]
-
The exposure dose (measured in mJ/cm²) is a critical parameter that must be optimized to achieve the correct feature size.
-
6. Post-Exposure Bake (PEB)
-
Objective: This is the critical chemical amplification step. Thermal energy drives the acid-catalyzed deprotection of the tert-amyl groups.
-
Protocol:
-
Immediately transfer the exposed wafer to a dedicated PEB hot plate. Delays between exposure and PEB can lead to line slimming or T-topping due to acid diffusion or airborne contamination.[9][10]
-
Bake at a temperature typically between 90-130°C for 60-90 seconds. PEB temperature is extremely sensitive; a variation of even 1-2°C can significantly alter final feature dimensions.[9]
-
Allow the wafer to cool completely before development.
-
7. Development
-
Objective: To selectively dissolve the exposed regions of the photoresist, revealing the pattern.
-
Protocol:
-
Immerse the wafer in a 0.26N solution of tetramethylammonium hydroxide (TMAH) developer. Puddle development on a spin coater is common in automated processing.
-
Develop for 30-60 seconds with gentle agitation.[19]
-
Immediately stop the development by rinsing thoroughly with DI water for at least 30 seconds.
-
Dry the wafer using a stream of filtered nitrogen.
-
Visualizing the Lithographic Workflow
The following diagram illustrates the complete sequence of operations for patterning a substrate using a tert-amyl methacrylate-based photoresist.
Conclusion and Future Outlook
2-Methylpentan-2-yl 2-methylprop-2-enoate is a highly effective monomer for building the polymer backbones of chemically amplified photoresists. Its tert-amyl protecting group provides a robust acid-labile switch, enabling the high sensitivity and resolution required for DUV and EUV lithography. By carefully controlling the formulation and processing conditions as outlined in this guide—particularly the post-exposure bake and environmental controls—researchers can achieve high-fidelity nanoscale patterns. Future work in this area will continue to focus on designing novel copolymers that incorporate such monomers to further push the boundaries of the resolution-line edge roughness-sensitivity (RLS) trade-off, a fundamental challenge in advancing semiconductor manufacturing.[20]
References
- iMicromaterials. (n.d.). Chemistry and Processing of DUV (Chemically Amplified) Photoresists.
- ResearchGate. (n.d.). The mechanism of action of chemically amplified photoresist.
- Mack, C. A. (1995). Lithographic Effects of Acid Diffusion in Chemically Amplified Resists. OCG Microlithography Seminar, Interface '95.
- SPIE Digital Library. (n.d.). Chemically amplified resists: past, present, and future.
- Henderson, C. L. (n.d.). Introduction to Chemically Amplified Photoresists. C.L. Henderson Group.
- ResearchGate. (n.d.). Development of New Advanced Resist Materials for Microlithography.
- Allan Chemical Corporation. (2025, October 16). Advances in Photoresist Materials for Specialized Uses.
- IBM Research. (2008, September 8). Development of new advanced resist materials for microlithography.
- Patsnap Eureka. (2026, March 31). Photoresist Optimization in Advanced Semiconductor Lithography.
- ChemRxiv. (n.d.). Microscopic deprotection mechanisms and acid loss pathways of chemically amplified photoresists for deep/extreme ultraviolet photolithography.
- University of Louisville. (2020, April). PHOTORESIST COATING SOP.
- Allresist. (2016, July 4). Process procedure photoresist.
- Google Patents. (n.d.). US7771911B2 - Process for producing photoresist composition, filter, coater and photoresist composition.
- Montana Microfabrication Facility. (n.d.). AZ 1512 Procedure.
- PMC. (2025, January 15). Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups.
- NTU Scholars. (2001, December 18). Study of the synthesis and characterization of methacrylate photoresists.
- ACS Publications. (2022, August 8). Synthesis of End-Cap Enabled Self-Immolative Photoresists For Extreme Ultraviolet Lithography.
- Wikipedia. (n.d.). Extreme ultraviolet lithography.
- European Publication Server. (n.d.). PHOTORESIST COMPOSITIONS AND PROCESSES OF USE - Patent 1706791.
- MDPI. (n.d.). The Role of Solvents in Lithography-Based Ceramic Manufacturing of Lithium Disilicate.
- Xu Lab. (2018, August 23). Soft lithography based on photolithography and two-photon polymerization.
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- 6. Development of new advanced resist materials for microlithography for J. Photopolym. Sci. Tech. - IBM Research [research.ibm.com]
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Application Notes & Protocols: Catalytic Esterification of 2-Methylpentan-2-yl 2-methylprop-2-enoate
Abstract: This document provides a comprehensive technical guide for researchers and chemical development professionals on the catalytic synthesis of 2-Methylpentan-2-yl 2-methylprop-2-enoate. The esterification of a tertiary alcohol, 2-methyl-2-pentanol, with methacrylic acid or its derivatives presents a significant synthetic challenge due to the high propensity of the tertiary alcohol to undergo dehydration under classical acidic conditions. This guide elucidates the underlying mechanistic hurdles and presents detailed protocols for three distinct and effective catalytic systems: heterogeneous acid catalysis using Amberlyst-15, homogeneous Lewis acid catalysis with Scandium(III) Triflate, and a biocatalytic approach employing lipases. Each section explains the causal-mechanistic basis for the catalyst's efficacy, provides step-by-step experimental procedures, and offers insights into optimizing reaction outcomes.
The Core Synthetic Challenge: Esterification vs. Elimination
The synthesis of esters from carboxylic acids and alcohols, known as Fischer-Speier esterification, is a cornerstone of organic synthesis.[1] The reaction is typically catalyzed by a strong Brønsted acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.[2][3]
However, when the substrate is a tertiary alcohol like 2-methyl-2-pentanol, this classical approach is often inefficient. Under strong acidic conditions, the tertiary alcohol is readily protonated, forming a good leaving group (water) and generating a stable tertiary carbocation. This intermediate overwhelmingly favors an E1 elimination pathway, leading to the formation of undesired alkene byproducts (e.g., 2-methyl-2-pentene and 2-methyl-1-pentene) instead of the target ester.[4][5] The selection of an appropriate catalyst is therefore paramount to suppress this dehydration side reaction and favor the desired esterification pathway.
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
Technical Support Center: Stabilizing 2-Methylpentan-2-yl 2-methylprop-2-enoate During Storage
Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, handling sterically hindered methacrylates like 2-Methylpentan-2-yl 2-methylprop-2-enoate (also known as 2-methyl-2-pentyl methacrylate) requires strict environmental controls. Because this monomer contains a bulky branched alkyl group, its polymerization kinetics and storage stability differ slightly from standard methyl methacrylate (MMA), but it shares the same fundamental vulnerability to auto-polymerization[1][2].
This guide provides field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows to ensure your monomer remains stable.
Mechanistic Overview of Auto-Polymerization
Auto-polymerization of methacrylates is a free-radical process initiated by thermal energy, UV radiation, or trace contaminants[3]. To counteract this, manufacturers add phenolic inhibitors, most commonly Monomethyl Ether of Hydroquinone (MEHQ) [4].
The critical causality often missed in laboratories is that MEHQ is not a standalone inhibitor; it is an oxygen-dependent system [3][4]. MEHQ reacts with dissolved oxygen to form peroxy radicals, which then efficiently scavenge monomeric carbon-centered radicals. Without oxygen, MEHQ is effectively inert.
Mechanism of MEHQ-mediated radical quenching in methacrylate monomers.
Quantitative Storage Parameters
To maintain a self-validating storage system, you must monitor the following parameters. Deviations from these benchmarks compromise the integrity of the monomer.
| Parameter | Optimal Range | Critical Threshold | Consequence of Deviation |
| Storage Temperature | 2°C to 8°C | > 25°C | Exponential increase in thermal radical initiation[4]. |
| MEHQ Concentration | 10 to 30 ppm | < 5 ppm | Insufficient radical scavenging capacity[5]. |
| Headspace Oxygen | 5% to 21% (Air) | < 5% O₂ | Complete deactivation of the MEHQ inhibitor[3]. |
| Moisture Content | < 0.1% | > 0.5% | Potential hydrolysis of the bulky ester group. |
| Maximum Shelf Life | < 6 months | > 8 months | Unpredictable inhibitor depletion and auto-polymerization[3]. |
Troubleshooting & FAQs
Q1: I stored my 2-Methylpentan-2-yl 2-methylprop-2-enoate under an Argon blanket to prevent degradation, but it polymerized in the dark. Why?
Causality: This is the most common handling error. By sparging or blanketing the monomer with an inert gas (Argon or Nitrogen), you stripped the liquid of dissolved oxygen. MEHQ requires a vapor space oxygen concentration of at least 5% to function[3]. Without oxygen, the inhibitor cannot form the necessary quinone structures to trap free radicals, leading to spontaneous auto-polymerization[4][6]. Solution: Always store methacrylates under an ambient air atmosphere.
Q2: Can I store the monomer in a -20°C freezer to indefinitely extend its shelf life?
Causality: No. Freezing methacrylates is highly dangerous. When the monomer begins to crystallize, the MEHQ inhibitor and dissolved oxygen are often excluded from the solid crystal lattice, pooling in the remaining liquid phase. When you thaw the bottle, the regions that melt first will have virtually zero inhibitor present. If localized warming occurs during thawing, these uninhibited zones will rapidly auto-polymerize. Solution: Store strictly at refrigerated temperatures (2°C to 8°C) where the monomer remains completely liquid.
Q3: How do I know if the inhibitor has been depleted during prolonged storage?
Causality: Over time, continuous low-level radical generation consumes MEHQ. If the concentration drops below 5 ppm, the risk of a runaway exothermic reaction increases exponentially. Solution: Implement a routine verification protocol using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy (MEHQ absorbs strongly at 295 nm) to quantify residual inhibitor levels before use in sensitive drug development assays.
Standard Operating Protocol: Safe Storage and Handling Workflow
To ensure experimental trustworthiness, follow this self-validating methodology for receiving and storing 2-methyl-2-pentyl methacrylate.
Step 1: Receipt and Initial Inspection
-
Upon arrival, immediately inspect the amber glass or opaque container for any bulging, which indicates exothermic pressure buildup from premature polymerization[4].
-
Verify that the supplier has included 10–30 ppm of MEHQ[5].
Step 2: Headspace Management
-
Ensure the container is never filled past 80% capacity. A minimum 20% headspace of ambient air is strictly required to provide a continuous supply of dissolved oxygen to the liquid phase[4].
-
Validation Check: If transferring to secondary aliquots, do not purge the vials with nitrogen. Cap them in ambient air.
Step 3: Temperature-Controlled Storage
-
Place the sealed containers in a monitored, explosion-proof refrigerator set between 2°C and 8°C.
-
Ensure the storage area is completely shielded from direct UV light, which rapidly cleaves the double bonds to form initiating radicals[3].
Step 4: Pre-Experiment Preparation
-
When removing the monomer for an experiment, allow the container to reach room temperature before opening. This prevents atmospheric moisture from condensing inside the cold bottle, which could introduce contaminants that alter the downstream polymerization kinetics[4].
References
-
Chemius. "Methyl Methacrylate MEHQ (MMA) Safety Data." Chemius.net. Available at: [Link]
-
Methacrylate Producers Association. "Methacrylic Acid Safe Handling Manual: Instability and Reactivity Hazards." Petrochemistry.eu. Available at: [Link]
-
Makevale. "Are polymerisation inhibitors causing product failure?" Makevale.com. Available at: [Link]
-
Methacrylate Producers Association, Inc. (MPA). "Methacrylic Acid Handling Guidelines." Squarespace.com. Available at: [Link]
- Google Patents. "US20210189281A1 - High Viscosity Index Comb Polymer Viscosity Modifiers.
- Google Patents. "EP3839017A1 - High viscosity index comb polymer viscosity modifiers.
Sources
- 1. US20210189281A1 - High Viscosity Index Comb Polymer Viscosity Modifiers and Methods of Modifying Lubricant Viscosity Using Same - Google Patents [patents.google.com]
- 2. EP3839017A1 - High viscosity index comb polymer viscosity modifiers and methods of modifying lubricant viscosity using same - Google Patents [patents.google.com]
- 3. Mobile [my.chemius.net]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. 甲基丙烯酸甲酯 contains ≤30 ppm MEHQ as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. static1.squarespace.com [static1.squarespace.com]
Best methods for removing polymerization inhibitors from 2-Methylpentan-2-yl 2-methylprop-2-enoate
Welcome to the Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals working with 2-Methylpentan-2-yl 2-methylprop-2-enoate (commonly referred to as 2-methyl-2-pentyl methacrylate or tert-hexyl methacrylate).
Commercial methacrylates are shipped with polymerization inhibitors—typically Monomethyl ether hydroquinone (MEHQ) or Hydroquinone (HQ) —to prevent premature auto-polymerization during transit and storage. For controlled radical polymerizations (e.g., RAFT, ATRP) or sensitive catalytic reactions, these inhibitors disrupt stoichiometry, scavenge free radicals, and delay reaction kinetics. They must be removed prior to use.
Part 1: Method Selection & Quantitative Data
Selecting the correct removal method depends entirely on your working volume and purity requirements. Below is a summarized comparison of the three primary methodologies.
Table 1: Quantitative Comparison of Inhibitor Removal Methods
| Removal Method | Adsorbent / Reagent | Typical MEHQ Reduction | Optimal Volume Scale | Processing Time | Risk of Premature Polymerization |
| Column Chromatography | Basic Activated Alumina | >99% | < 100 mL | 10–20 mins | Very Low |
| Caustic Washing | 5% Aqueous NaOH | 95–99% | 100 mL – 1 L | 1–2 hours | Low |
| Vacuum Distillation | Heat + Vacuum | >99.9% | > 500 mL | 3–5 hours | High (Requires strict temp control) |
Decision Workflow
Caption: Workflow for selecting an inhibitor removal strategy based on volume and purity needs.
Part 2: Step-by-Step Methodologies & Troubleshooting (FAQs)
Q1: How do I remove MEHQ using Basic Alumina Column Chromatography?
This is the gold standard for laboratory-scale purification 1. It is rapid and avoids exposing the monomer to water or heat 2.
Step-by-Step Protocol:
-
Preparation: Secure a glass chromatography column or a large Pasteur pipette vertically. Insert a small plug of glass wool at the bottom to retain the stationary phase.
-
Packing: Add dry, fresh Basic Activated Alumina (Brockmann I) . For every 10 mL of monomer, use approximately 2–3 grams of alumina. Tap the column gently to ensure a tightly packed, even bed.
-
Elution: Pour the 2-Methylpentan-2-yl 2-methylprop-2-enoate directly onto the dry column.
-
Collection: Open the stopcock and collect the eluent in a clean, dry, amber glass vial. Use compressed air or nitrogen to gently push the liquid through if the flow rate is too slow.
-
Causality: MEHQ contains a weakly acidic phenolic hydroxyl group. Basic alumina (pH ~9-10) provides basic surface sites (-OH / -O⁻) that deprotonate or strongly hydrogen-bond with the phenol, immobilizing it on the column. The highly non-polar, bulky methacrylate monomer has no affinity for these basic sites and elutes freely.
-
Self-Validating System: To validate success, run a quick UV-Vis absorbance scan of the purified monomer. MEHQ has a distinct absorption peak at ~295 nm. The complete flattening of this peak confirms successful removal.
Q2: What is the protocol for Caustic Washing (Liquid-Liquid Extraction)?
For medium-to-large scale batches (100 mL to 1 L), basic alumina becomes economically and practically inefficient. Caustic washing is the preferred alternative 3.
Step-by-Step Protocol:
-
Extraction: In a separatory funnel, combine the monomer with an equal volume of 5% aqueous NaOH solution.
-
Agitation: Shake vigorously for 1–2 minutes, venting frequently to release any pressure.
-
Separation: Allow the phases to separate. Drain and discard the lower aqueous layer. Repeat this NaOH wash two more times.
-
Neutralization: Wash the organic layer with deionized water (1:1 volume) repeatedly.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) until the powder flows freely (indicating all water is absorbed). Filter the monomer to remove the drying agent.
-
Causality: NaOH reacts with MEHQ to form sodium phenoxide, a highly water-soluble salt that partitions entirely into the aqueous phase. While esters are generally susceptible to base-catalyzed hydrolysis, the tert-hexyl group (2-methylpentan-2-yl) provides massive steric hindrance around the carbonyl carbon, kinetically protecting the ester bond from hydrolysis during the brief washing period.
-
Self-Validating System: During the neutralization step (Step 4), test the discarded aqueous wash with pH paper. Continue water washes until the aqueous phase registers a neutral pH (~7.0). This validates that all residual NaOH and phenoxide salts have been purged from the monomer.
Q3: When and how should I use Vacuum Distillation?
Vacuum distillation is reserved for applications requiring absolute, ultra-high purity (>99.9%) where trace oligomers or oxidation byproducts must also be removed 4.
Step-by-Step Protocol:
-
Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased and sealed.
-
Inhibitor Swap (Optional but Recommended): Add a non-volatile inhibitor, such as phenothiazine (approx. 100 ppm), to the distillation pot.
-
Evacuation: Apply a high vacuum (e.g., < 10 Torr).
-
Heating: Slowly heat the oil bath.
-
Collection: Discard the first 5% of the distillate (forerun) to remove low-boiling impurities. Collect the main fraction, leaving the last 10% in the pot to retain high-boiling oligomers and the MEHQ.
-
Causality: Distillation separates compounds based on boiling points. Applying a vacuum drastically lowers the boiling point of the monomer, allowing it to vaporize at a temperature well below its thermal auto-polymerization threshold. MEHQ has a significantly higher boiling point and remains in the pot.
-
Self-Validating System: Monitor the vapor temperature thermometer. The system is validated when the main fraction distills over at a strictly constant temperature (under constant vacuum pressure). Any fluctuation indicates the presence of impurities.
Part 3: Troubleshooting Guide
Q4: My monomer polymerized into a solid block during vacuum distillation. Why did this happen and how can I prevent it?
-
Cause: Methacrylates are highly reactive. As the monomer vaporizes and condenses in the distillation head, it is separated from the MEHQ in the pot. The pure, hot vapor is highly susceptible to thermal auto-polymerization.
-
Solution: Always distill under the highest vacuum possible to keep the heating bath temperature low. Additionally, introducing a trace bleed of dry air (oxygen acts as a co-inhibitor for certain radical pathways) or adding a non-volatile inhibitor like phenothiazine to the pot can prevent runaway polymerization.
Q5: The basic alumina column failed to remove the MEHQ, and my polymerization kinetics are still delayed. What went wrong?
-
Cause: Basic alumina is highly hygroscopic. If the bottle was left open, it absorbs atmospheric moisture, which binds to the basic surface sites and deactivates the alumina 1.
-
Solution: Always use fresh, tightly sealed basic alumina. You can reactivate old alumina by baking it in a muffle furnace at 400°C for 4 hours, then cooling it in a desiccator before use 4.
Q6: How should I store the monomer after the inhibitor is removed?
-
Cause: Once inhibitor-free, 2-Methylpentan-2-yl 2-methylprop-2-enoate is highly reactive to ambient light and ambient thermal energy.
-
Solution: It must be used immediately. If short-term storage is unavoidable, purge the vial with Argon or Nitrogen, wrap it entirely in aluminum foil (to block UV light), and store it at -20°C.
Part 4: Mechanistic Visualization
Caption: Logic of inhibitor action and removal by acid-base interaction on basic alumina.
Part 5: References
-
BenchChem - Strategies for removing polymerization inhibitors from methacrylates.
-
The Royal Society of Chemistry - SUPPORTING INFORMATION: Inhibitor removal prior to polymerization.
-
Reddit (r/chemhelp) - Removing inhibitor from methyl methacrylate.
-
ResearchGate - How to remove MEHQ stabiliser from MAA monopolymer?
Sources
Technical Support Center: Optimizing 2-Methylpentan-2-yl 2-methylprop-2-enoate Synthesis
Welcome to the Technical Support Center for advanced esterification workflows. The synthesis of 2-methylpentan-2-yl 2-methylprop-2-enoate (a tertiary alkyl methacrylate) presents a classic dual-challenge in organic synthesis: overcoming the severe steric hindrance of a tertiary alcohol while preventing the spontaneous free-radical polymerization of the methacrylic moiety.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common failures, establish self-validating experimental protocols, and provide data-driven solutions to maximize your reaction yield.
Process Overview & Decision Logic
Attempting to couple 2-methylpentan-2-ol with methacrylic acid using standard protocols often leads to catastrophic yield loss. The logic tree below illustrates why traditional methods fail and dictates the optimal pathway for tertiary esterification.
Logic tree for selecting the optimal esterification route for tertiary alcohols.
Troubleshooting & FAQs
Q1: Why is my yield consistently below 10% when using standard acid-catalyzed esterification?
A1: Acid-catalyzed dehydration (E1 Elimination). Fischer esterification relies on strong acids (e.g., H₂SO₄, p-TsOH) and heat. Because 2-methylpentan-2-ol is a sterically hindered tertiary alcohol, nucleophilic attack on the protonated carboxylic acid is exceptionally slow. Instead, the acidic conditions protonate the hydroxyl group, which leaves as water to form a stable tertiary carbocation. This intermediate rapidly undergoes E1 elimination to form 2-methylpentene 1[1]. To resolve this, you must abandon Fischer conditions and utilize a base-catalyzed acyl chloride route or Steglich esterification 2[2].
Q2: I switched to methacryloyl chloride and triethylamine (Et₃N), but the reaction is still sluggish. How can I drive it to completion?
A2: You are missing a nucleophilic catalyst. While methacryloyl chloride is highly electrophilic, the steric bulk of 2-methylpentan-2-ol still impedes direct attack. You must add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP attacks the acyl chloride to form a highly reactive acylpyridinium intermediate. This intermediate is significantly more susceptible to attack by bulky tertiary alcohols than the parent acyl chloride 3[3]. Triethylamine acts merely as an auxiliary base to sponge the resulting HCl, preventing the reaction mixture from becoming acidic 4[4].
Q3: I added MEHQ as an inhibitor, but my reaction mixture still polymerized into a solid gel under a strict Argon atmosphere. Why did the inhibitor fail?
A3: The Oxygen Paradox. Hydroquinone monomethyl ether (MEHQ) is a phenolic inhibitor. A critical, often-overlooked mechanistic reality is that phenolic inhibitors do not react directly with carbon-centered monomer radicals (R•). They require trace amounts of dissolved oxygen to function. Oxygen rapidly reacts with the monomer radical to form a peroxy radical (ROO•), which MEHQ then successfully scavenges5[5]. By purging your system with 100% Argon, you starved the MEHQ of the oxygen it needs to terminate the radical chain.
Mechanism of MEHQ radical scavenging requiring dissolved oxygen.
Quantitative Data: Strategy Comparison
To optimize your yield, compare the empirical data of the three primary esterification strategies below. The Acyl Chloride route with DMAP provides the highest yield profile for tertiary methacrylates.
| Synthesis Strategy | Reagents Used | Operating Temp | Typical Yield | Primary Failure Mode |
| Fischer Esterification | Methacrylic Acid, H₂SO₄ | 80°C - 110°C | < 10% | E1 Elimination (Alkene formation) |
| Steglich Esterification | Methacrylic Acid, DCC, DMAP | 0°C to 25°C | 50% - 65% | N-acylurea byproduct accumulation |
| Acyl Chloride Route | Methacryloyl Chloride, Et₃N, DMAP | 0°C to 25°C | 85% - 95% | Polymerization (if O₂/MEHQ is absent) |
Validated Experimental Protocol
This self-validating Standard Operating Procedure (SOP) utilizes the Acyl Chloride route. It is engineered to suppress elimination via strict temperature control and prevent polymerization via targeted inhibitor management.
Reagents Required:
-
2-Methylpentan-2-ol (1.0 eq)
-
Methacryloyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Hydroquinone monomethyl ether (MEHQ)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Atmosphere Preparation (Critical Step): Flame-dry a 2-neck round-bottom flask. Do not use a strict Argon/Nitrogen purge. Instead, maintain a "lean air" atmosphere (e.g., a drying tube open to ambient air, or a 90% N₂ / 10% O₂ blend) to ensure MEHQ remains active throughout the synthesis.
-
Reagent Loading: Charge the flask with anhydrous DCM. Add 2-methylpentan-2-ol (1.0 eq), Et₃N (1.5 eq), DMAP (0.1 eq), and exactly 100 ppm of MEHQ. Stir to achieve a homogenous solution.
-
Thermal Control & Validation: Submerge the flask in an ice-water bath.
-
Self-Validation: Insert an internal thermocouple. Do not proceed until the internal temperature registers ≤ 2 °C.
-
-
Electrophile Addition: Load methacryloyl chloride (1.2 eq) into a pressure-equalizing dropping funnel. Add it dropwise over 30–45 minutes.
-
Causality: The reaction is highly exothermic. Rapid addition causes localized temperature spikes, which will trigger spontaneous polymerization or drive unwanted side reactions.
-
-
Propagation: Once addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 12 hours.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 9:1). Stain with KMnO₄. The reaction is complete when the tertiary alcohol spot is fully consumed.
-
-
Quenching & Workup: Quench the reaction by pouring it into a separatory funnel containing ice-cold saturated NaHCO₃ (this neutralizes excess methacryloyl chloride and Et₃N·HCl salts). Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Inhibitor Spiking & Purification: Filter off the MgSO₄. Crucial: Add an additional 50 ppm of MEHQ to the crude organic mixture before applying any heat or vacuum. Concentrate under reduced pressure. Purify the final product via vacuum distillation, ensuring the pot temperature never exceeds 60 °C.
References
- Fluoryx Labs. The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.
- EvitaChem. Buy Benzyl (3S)
- Benchchem.
- Green Chemistry (RSC Publishing). Syntheses and polymerization of monoterpene-based (meth)
- Fujitsu. High-Performance Resist Materials for ArF Excimer Laser and Electron Beam Lithography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. evitachem.com [evitachem.com]
- 3. Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04663J [pubs.rsc.org]
- 4. global.fujitsu [global.fujitsu]
- 5. fluoryx.com [fluoryx.com]
Overcoming steric hindrance when polymerizing 2-Methylpentan-2-yl 2-methylprop-2-enoate
Focus Monomer: 2-Methylpentan-2-yl 2-methylprop-2-enoate (2-Methyl-2-pentyl methacrylate, MPMA)
Welcome to the Technical Support Center for advanced macromolecular engineering. Polymerizing highly sterically hindered monomers like 2-methylpentan-2-yl 2-methylprop-2-enoate presents unique kinetic and thermodynamic challenges. The bulky tertiary ester group severely restricts the approach of incoming monomers and alters the fundamental rates of propagation ( kp ) and termination ( kt )[1].
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve high-conversion, well-controlled polymerizations.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my monomer conversion stall at 30-40% despite prolonged heating and active initiator?
The Causality: You have likely hit the ceiling temperature ( Tc ) equilibrium . Bulky tertiary esters create severe steric repulsion between repeating units in the polymer backbone. This steric crowding lowers the enthalpy of polymerization ( ΔHp ). Because Tc=ΔHp/ΔSp , the ceiling temperature of bulky methacrylates is significantly lower than that of standard methacrylates (often < 90 °C). At standard thermal initiation temperatures (e.g., 70–80 °C with AIBN), the rate of depropagation rivals the rate of propagation, leading to a thermodynamic stall. The Solution: You must decouple radical generation from high temperatures. Switch to a low-temperature initiator such as V-70 (2,2'-Azobis(4-methoxy-2.4-dimethyl valeronitrile)) or a redox initiation system (e.g., KPS/Ascorbic Acid) to run the polymerization at 30–40 °C. Strong nucleophilic organic initiators with suitable steric hindrance are also promising for enabling efficient polymerization at room temperature[2].
Q2: I am using RAFT polymerization, but I observe severe retardation and loss of end-group fidelity. How do I fix this?
The Causality: The ability of a RAFT agent to effectively mediate polymerization is highly dependent on the nature of the R-group[3]. When a bulky propagating macroradical adds to the RAFT agent, the resulting intermediate radical is extremely sterically crowded. If the R-group is a poor leaving group or too bulky to reinitiate efficiently, the intermediate radical accumulates and undergoes cross-termination (RAFT retardation). The Solution: Select a RAFT agent with a cyanoisopropyl R-group, such as 4-Cyanopentanoic acid dithiobenzoate (CPDB) . The cyano substituent increases the electrophilicity of the derived radical, enhancing its ability to reinitiate the monomer despite the steric bulk[3].
Q3: My ATRP yields a very high dispersity (Đ > 1.5) and poor molecular weight control. What is going wrong?
The Causality: Atom Transfer Radical Polymerization (ATRP) relies on the Persistent Radical Effect (PRE). In standard monomers, a small amount of early bimolecular termination generates the Cu(II) deactivator needed to establish the dormant/active equilibrium. However, increased steric hindrance in bulky methacrylates drastically reduces the termination rate ( kt ) because two bulky macroradicals cannot easily approach each other[1]. Without sufficient early termination, Cu(II) does not accumulate, leaving the equilibrium shifted toward the active radical state, which broadens the molecular weight distribution. The Solution: Manually establish the equilibrium by adding 10–20 mol% of the Cu(II) deactivator (e.g., CuCl 2 /dNbpy) at t=0 , or utilize an ICAR ATRP (Initiator for Continuous Activator Regeneration) setup to continuously regulate the Cu(I)/Cu(II) ratio[4].
Part 2: Quantitative Data & Kinetic Parameters
The following table summarizes the kinetic and thermodynamic shifts observed when transitioning from standard to highly hindered methacrylates.
| Parameter | Methyl Methacrylate (MMA) | tert-Butyl Methacrylate (tBMA) | 2-Methylpentan-2-yl Methacrylate (MPMA) | Mechanistic Impact |
| Steric Bulk | Low (Primary ester) | High (Tertiary, C4) | Very High (Tertiary, C6) | Hinders incoming monomer approach. |
| Propagation Rate ( kp ) | ~500 L/(mol·s) | ~200 L/(mol·s) | < 150 L/(mol·s) (est.) | Requires longer reaction times or higher [M]_0. |
| Termination Rate ( kt ) | ~10 7 L/(mol·s) | ~10 6 L/(mol·s) | < 10 5 L/(mol·s) (est.) | Disrupts PRE in ATRP; increases radical lifetime[1]. |
| Ceiling Temp ( Tc ) | ~220 °C | ~110 °C | ~80 - 90 °C (est.) | Strictly limits maximum reaction temperature. |
Part 3: Experimental Protocols
Protocol A: Low-Temperature RAFT Polymerization of MPMA
This protocol utilizes a low-temperature initiator to bypass the ceiling temperature limitation while maintaining living characteristics.
-
Reagent Purification: Pass 2-Methylpentan-2-yl methacrylate (MPMA) through a basic alumina column to remove inhibitors immediately prior to use.
-
Reaction Mixture Assembly: In a Schlenk flask, combine MPMA (1.0 M), CPDB (RAFT agent, 10 mM), and V-70 (Initiator, 2 mM) in anhydrous 1,4-dioxane. Target DP = 100.
-
Deoxygenation (Self-Validating Step): Subject the mixture to 4 freeze-pump-thaw cycles. Validation: The solution must remain completely clear and bubble-free during the final thaw cycle under static vacuum.
-
Polymerization: Backfill with ultra-pure Argon and immerse the flask in a pre-heated oil bath at 40 °C .
-
Kinetic Tracking: Withdraw 0.1 mL aliquots every 2 hours under positive Argon pressure. Quench in liquid nitrogen.
-
NMR Validation: Analyze via 1 H NMR. Track the disappearance of the vinylic protons (approx. 5.5 and 6.1 ppm) relative to the stable ester alkyl protons.
-
-
Termination & Purification: Once conversion reaches >80% (typically 18-24 hours), quench the reaction by exposing it to air and cooling to 0 °C. Precipitate the polymer dropwise into cold methanol/water (80:20 v/v).
Protocol B: ICAR ATRP for Bulky Methacrylates
This protocol artificially maintains the Cu(II) deactivator concentration to compensate for the lack of spontaneous bimolecular termination.
-
Catalyst Complexation: In a Schlenk tube, dissolve CuCl 2 (0.05 equivalents relative to initiator) and TPMA ligand (0.1 eq) in anisole. Stir until the solution turns a distinct, clear light blue/green, indicating successful Cu(II) complexation.
-
Monomer & Initiator Addition: Add purified MPMA (100 eq) and Ethyl α -bromoisobutyrate (EBiB, 1.0 eq).
-
Continuous Activator Addition: Add AIBN (0.05 eq) as the continuous radical source to slowly reduce Cu(II) to Cu(I)[4].
-
Deoxygenation & Heating: Purge with Argon for 30 minutes. Heat to 60 °C.
-
Monitoring: The reaction mixture should maintain a slight greenish tint throughout the polymerization. Validation: If the solution turns completely dark brown/red, the Cu(II) deactivator has been depleted, and control is lost. Stop the reaction immediately.
Part 4: Mechanistic Visualizations
RAFT Equilibrium & Steric Clash Dynamics
The diagram below illustrates the critical pre-equilibrium step in RAFT polymerization where steric hindrance dictates the success or failure of the chain transfer process.
Caption: RAFT mechanism highlighting the sterically crowded intermediate radical phase in bulky methacrylates.
Troubleshooting Decision Tree: Stalled Polymerization
Use this logical workflow to diagnose and resolve low-conversion issues during the polymerization of tertiary methacrylates.
Caption: Diagnostic workflow for resolving stalled conversions caused by thermodynamic or kinetic limitations.
References
- Stereospecific Polymerization of Bulky Methacrylates Using Organocatalyst in Strong Donating Solvent via Self-Controlled Mechanism Macromolecules - ACS Publications URL
- Bioapplications of RAFT Polymerization Chemical Reviews - ACS Publications URL
- Effects of Steric Hindrance on Polymerization Efficiency (4-tert-Butylcyclohexyl methacrylate)
- Controlled Radical Polymerization at High Conversion: Bulk ICAR ATRP of Methyl Methacrylate Industrial & Engineering Chemistry Research - ACS Publications URL
Sources
Technical Support Center: Troubleshooting & FAQs for 2-Methylpentan-2-yl 2-methylprop-2-enoate Copolymers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the thermal instability often encountered with 2-Methylpentan-2-yl 2-methylprop-2-enoate (commonly known as 2-methyl-2-pentyl methacrylate) based copolymers.
Due to the bulky tertiary alkyl ester group, these polymers are highly valuable for stimuli-responsive drug delivery and advanced lithography. However, this same structural feature makes them notoriously susceptible to premature thermal degradation. This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to significantly enhance the thermal working window of your copolymers.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my copolymer degrade at unusually low temperatures (<150 °C) during melt extrusion or drying?
A1: Premature degradation is rarely due to the intrinsic thermal limit of the tertiary ester itself. Instead, it is almost always caused by trace acidic impurities or labile polymer end-groups . If your copolymer was synthesized via Reversible Deactivation Radical Polymerization (RDRP) such as Atom Transfer Radical Polymerization (ATRP), the terminal carbon-halogen (C-X) bonds can undergo thermal elimination at elevated temperatures, releasing hydrogen halides (e.g., HCl or HBr)[1]. These generated acids act as potent catalysts, initiating an autocatalytic acidolysis of the 2-methyl-2-pentyl groups at temperatures far below their standard pyrolysis threshold. Causality Check: If your polymer turns yellow and releases a sharp odor during drying, acid-catalyzed deprotection is actively occurring.
Q2: How can I synthetically modify the copolymer to increase its intrinsic thermal degradation temperature (Td)?
A2: The intrinsic thermal stability can be improved by restricting the conformational mobility of the polymer backbone. Thermal ester pyrolysis requires the formation of a specific six-membered cyclic transition state to eliminate 2-methyl-2-pentene. By copolymerizing 2-methylpentan-2-yl 2-methylprop-2-enoate with rigid, chain-stiffening comonomers like N-substituted maleimides (e.g., N-phenylmaleimide), you introduce significant steric hindrance[2]. This restricts backbone rotation, increasing both the glass transition temperature (Tg) and the activation energy required for the cyclic transition state to form.
Q3: Does the sequence distribution of the comonomers affect thermal stability?
A3: Yes, profoundly. Random copolymers that contain contiguous blocks of the bulky 2-methyl-2-pentyl methacrylate experience high internal steric strain, which lowers the energy barrier for degradation. Synthesizing alternating or sequence-controlled copolymers distributes the bulky groups evenly along the backbone, mitigating localized strain and enhancing overall thermal stability[3].
Part 2: Quantitative Data & Thermal Benchmarks
The following table summarizes how comonomer selection and end-group fidelity dictate the thermal limits of the resulting copolymer.
Table 1: Quantitative Thermal Properties Based on Copolymer Architecture
| Copolymer Architecture | Comonomer | End-Group Status | Tg (°C) | Onset Td (°C) | Primary Degradation Mode |
| Random | Methyl Methacrylate (MMA) | Halogen (C-Cl) | 115 | 145 | Autocatalytic Acidolysis |
| Random | Methyl Methacrylate (MMA) | Reduced (C-H) | 115 | 185 | Thermal Ester Pyrolysis |
| Sequence-Controlled | Styrene (St) | Reduced (C-H) | 130 | 205 | Thermal Ester Pyrolysis |
| Alternating | N-Phenylmaleimide (NPMI) | Reduced (C-H) | 178 | 225 | Thermal Ester Pyrolysis |
Part 3: Visualizing the Degradation & Stabilization Workflows
Pathways of thermal and acid-catalyzed degradation in tertiary methacrylates.
Step-by-step synthetic workflow to achieve thermally stable methacrylate copolymers.
Part 4: Self-Validating Experimental Protocols
Protocol 1: End-Group Removal (Dehalogenation) of ATRP-Synthesized Copolymers
Purpose: To permanently prevent the generation of autocatalytic hydrogen halides during thermal processing by replacing labile C-Cl/C-Br end groups with stable C-H bonds.
-
Dissolution: Dissolve the purified, halogen-terminated copolymer in anhydrous toluene (10 wt% solution) in a Schlenk flask.
-
Reagent Addition: Add Azobisisobutyronitrile (AIBN) as a radical initiator and tributyltin hydride (Bu3SnH) as a hydrogen donor. Use a molar ratio of 1:5 (End-group : Bu3SnH).
-
Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Causality Note: Oxygen must be rigorously excluded as it will quench the intermediate macroradicals, halting the reduction.
-
Reaction: Backfill with Argon and heat the flask to 80 °C for 4 hours. The Bu3Sn• radical abstracts the terminal halogen, and the resulting polymer macroradical abstracts a hydrogen from Bu3SnH.
-
Isolation: Precipitate the polymer into a 10-fold excess of cold methanol containing 1% v/v triethylamine (to neutralize any trace acids). Filter and dry under vacuum at 40 °C.
-
Self-Validation Check: Perform 1H NMR spectroscopy. The complete disappearance of the multiplet adjacent to the terminal halogen (typically located around 4.0–4.5 ppm) confirms successful end-group removal.
Protocol 2: Synthesis of Highly Stable Alternating Copolymers with N-Phenylmaleimide
Purpose: To kinetically trap the polymer backbone in a rigid conformation, raising the activation energy required for ester pyrolysis.
-
Preparation: In a dry Schlenk flask, combine 2-methylpentan-2-yl 2-methylprop-2-enoate and N-phenylmaleimide (NPMI) in a strict 1:1 molar ratio.
-
Solvent & Initiator: Add 1,4-dioxane to achieve a 20 wt% total monomer concentration. Add 1 mol% AIBN relative to total monomers.
-
Deoxygenation: Degas the mixture via nitrogen sparging for 30 minutes.
-
Polymerization: Heat the reaction to 70 °C for 12 hours. Causality Note: NPMI acts as a strong electron acceptor while the methacrylate acts as an electron donor. This electronic disparity strongly favors cross-propagation, yielding a highly alternating sequence rather than a random statistical distribution.
-
Isolation: Dilute with THF and precipitate dropwise into excess hexanes.
-
Self-Validation Check: Analyze the product via Differential Scanning Calorimetry (DSC). A successful alternating copolymerization will reveal a single, sharp, and elevated Tg (>160 °C). The absence of multiple Tg peaks confirms that homopolymer phase separation did not occur.
Sources
Comparative Guide: 2-Methylpentan-2-yl 2-methylprop-2-enoate vs. tert-Butyl Methacrylate in Advanced Photoresist Formulations
Chemically amplified resists (CARs) are the foundational materials enabling high-fidelity microfabrication. While traditionally associated with semiconductor lithography, the precision of CARs is increasingly critical for drug development professionals engineering microfluidic "lab-on-a-chip" devices, organ-on-a-chip platforms, and polymeric microneedle arrays.
The core mechanism of a positive-tone CAR relies on the acid-catalyzed deprotection of a polymer binder to induce a solubility switch. The choice of the acid-labile protecting group dictates the resist's activation energy ( Ea ), post-exposure bake (PEB) requirements, and ultimate resolution. This technical guide objectively compares the industry-standard tert-butyl methacrylate (tBMA) against the bulkier 2-methylpentan-2-yl 2-methylprop-2-enoate (commonly referred to as tert-hexyl methacrylate or tHMA), detailing the causality behind their performance differences and providing self-validating experimental workflows.
Mechanistic Causality: Activation Energy and Acid Diffusion
The deprotection of methacrylate esters in CARs proceeds via an AAL1 mechanism. The ester oxygen is protonated by a photogenerated acid, followed by the rate-limiting cleavage of the C–O bond to form a tertiary carbocation, which subsequently deprotonates to yield an alkene and a base-soluble methacrylic acid polymer.
-
tert-Butyl Methacrylate (tBMA): The tert-butyl ester is highly thermally stable and exhibits a high activation energy for deprotection[1]. Consequently, tBMA-based resists require high PEB temperatures (typically 130°C–150°C). While this thermal stability prevents premature dark reactions, the high thermal input dramatically increases the diffusion length of the photoacid. Excessive acid diffusion blurs the latent aerial image, leading to high Line Edge Roughness (LER)—a critical flaw when patterning smooth microfluidic channels for biological assays.
-
2-Methylpentan-2-yl Methacrylate: Substituting the tert-butyl group with a 2-methylpentan-2-yl (tert-hexyl) group fundamentally alters the reaction kinetics[2]. The increased steric bulk of the hexyl chain creates ground-state destabilization, which is relieved as the molecule transitions to the carbocation. Furthermore, the longer alkyl chain provides superior inductive stabilization to the intermediate carbocation. This significantly lowers the Ea , allowing for efficient deprotection at lower PEB temperatures (90°C–110°C). The reduction in thermal energy curtails acid diffusion, preserving image fidelity and minimizing LER.
Acid-catalyzed deprotection pathway of methacrylate photoresists.
Comparative Physical and Lithographic Properties
Beyond activation energy, the structural differences between these monomers impact dissolution contrast and outgassing. The tert-hexyl group is significantly more hydrophobic than the tert-butyl group. This hydrophobicity suppresses the "dark erosion" (the dissolution rate of unexposed resist) in aqueous base developers, thereby enhancing the dissolution contrast between exposed and unexposed regions.
Additionally, under Extreme Ultraviolet (EUV) or deep-UV exposure, outgassing of the cleaved leaving groups can contaminate sensitive optics[3]. tBMA generates highly volatile isobutylene, whereas 2-methylpentan-2-yl methacrylate generates heavier 2-methylpentene isomers, which possess lower vapor pressures and alter vacuum outgassing dynamics.
Quantitative Data Summary
| Property | tert-Butyl Methacrylate (tBMA) | 2-Methylpentan-2-yl Methacrylate |
| Protecting Group | tert-Butyl | 2-Methylpentan-2-yl (tert-Hexyl) |
| Activation Energy ( Ea ) | High (~28–35 kcal/mol) | Low-to-Moderate (~20–25 kcal/mol) |
| Optimal PEB Temperature | 130°C – 150°C | 90°C – 110°C |
| Acid Diffusion Length | High (Due to high PEB) | Low (Due to lower PEB) |
| Hydrophobicity | Moderate | High (Superior dissolution contrast) |
| Primary Outgassing Product | Isobutylene (High volatility) | 2-Methylpentene isomers (Lower volatility) |
| Impact on Microfluidics | Rougher channel walls (High LER) | Smoother laminar flow walls (Low LER) |
Self-Validating Experimental Protocols
To objectively evaluate the performance of these monomers, the following protocols utilize internal controls to ensure data integrity. Every step acts as a self-validating system; failure at any validation checkpoint requires aborting the run to prevent compounding errors.
Protocol A: Polymer Synthesis and Resist Formulation
-
Polymerization: Synthesize two separate copolymers via free-radical polymerization: Poly(tBMA-co-methacrylic acid) and Poly(2-methylpentan-2-yl methacrylate-co-methacrylic acid) at a 60:40 molar ratio.
-
Purification: Precipitate the polymers in excess hexanes to remove unreacted monomers.
-
Validation Check: Analyze the precipitate via 1H -NMR. The absence of vinylic proton peaks (δ 5.5–6.5 ppm) validates monomer removal. If peaks are present, repeat precipitation.
-
-
Formulation: Dissolve the polymer (10 wt%), a triphenylsulfonium photoacid generator (3 wt% relative to polymer), and a base quencher (trioctylamine, 0.3 wt%) in propylene glycol monomethyl ether acetate (PGMEA).
-
Filtration: Pass the formulation through a 0.2 μm PTFE syringe filter to remove microgels.
Protocol B: Lithographic Evaluation and Metrology
-
Spin Coating & PAB: Spin-coat the resists onto hexamethyldisilazane (HMDS)-primed silicon wafers. Perform a Post-Applied Bake (PAB) at 110°C for 60 seconds.
-
Validation Check: Measure film thickness using spectroscopic ellipsometry. A thickness variance of >2% across the wafer indicates incomplete solvent evaporation or uneven coating, invalidating subsequent exposure metrics.
-
-
Exposure: Expose the wafers using an ArF (193 nm) excimer laser stepper through a variable-dose mask.
-
Post-Exposure Bake (PEB): Bake the tBMA wafer at 130°C and the 2-methylpentan-2-yl wafer at 100°C for 60 seconds.
-
Causality Note: The lower temperature for the tert-hexyl variant is strictly enforced to capitalize on its lower Ea and restrict acid diffusion.
-
-
Development: Puddle-develop using 0.26N Tetramethylammonium Hydroxide (TMAH) for 60 seconds, followed by a deionized water rinse.
-
Validation Check: Measure the unexposed regions. Film thickness loss >5 nm indicates excessive dark erosion, signaling a failure in the polymer's hydrophobicity or quencher loading.
-
-
Metrology: Utilize Critical Dimension Scanning Electron Microscopy (CD-SEM) to quantify resolution and Line Edge Roughness (LER).
Self-validating experimental workflow for evaluating CAR lithographic performance.
Implications for Drug Development Professionals
For scientists engineering biomedical devices, the choice of photoresist monomer directly impacts device efficacy. Microfluidic channels used in high-throughput drug screening require strictly laminar flow to ensure accurate mixing and cellular behavior. High LER—often seen in high-PEB resists like tBMA—causes microscopic turbulence and non-specific protein binding sites along the channel walls. By transitioning to low- Ea monomers like 2-methylpentan-2-yl methacrylate, researchers can fabricate master molds with vastly superior edge smoothness, directly translating to higher-fidelity PDMS microfluidic chips and sharper, more reliable transdermal microneedles.
Sources
Comparing glass transition temperatures of 2-Methylpentan-2-yl 2-methylprop-2-enoate polymers
Comparative Guide to the Glass Transition Temperatures ( Tg ) of 2-Methylpentan-2-yl 2-methylprop-2-enoate Polymers
Executive Summary
In polymer chemistry and pharmaceutical materials science, the glass transition temperature ( Tg ) dictates the operational thermal window of an amorphous polymer, defining the boundary between its hard, glassy state and its soft, rubbery state 1[1]. For advanced drug delivery systems (such as amorphous solid dispersions) and specialized coatings, tuning the Tg is critical for ensuring physical stability and controlling release kinetics.
This guide objectively compares the thermal performance of polymers derived from 2-methylpentan-2-yl 2-methylprop-2-enoate —commonly known as 1,1-dimethylbutyl methacrylate or tert-hexyl methacrylate (PtHMA)—against alternative methacrylate derivatives.
Mechanistic Causality: Steric Hindrance vs. Free Volume
The Tg of poly(methacrylates) is governed by two competing molecular phenomena dictated by the architecture of the ester side chain:
-
Internal Plasticization (Free Volume): Longer, flexible linear alkyl chains (e.g., n-butyl, n-hexyl) increase the free volume between polymer backbones. This lowers the energy barrier for segmental chain motion, depressing the Tg 2[2].
-
Steric Hindrance: Bulky, branched alpha-carbons (e.g., tert-butyl, 1,1-dimethylbutyl) severely restrict the rotational degrees of freedom of the polymer backbone. This rigidity requires significantly higher thermal energy to induce the coordinated segmental motions characteristic of the glass transition, thereby elevating the Tg 3[3].
Poly(2-methylpentan-2-yl methacrylate) presents a unique structural dichotomy. Its alpha-carbon is fully substituted (a tertiary carbon), imparting massive steric hindrance akin to poly(tert-butyl methacrylate) (PtBMA). However, unlike the compact tert-butyl group, it possesses an extended n-propyl tail. This tail introduces localized free volume, acting as a micro-plasticizer. Consequently, its Tg is positioned strategically between highly rigid branched methacrylates and highly flexible linear methacrylates.
Mechanistic pathways determining polymer glass transition temperature.
Comparative Performance Data
The following table synthesizes the Tg values of poly(2-methylpentan-2-yl methacrylate) compared with structural analogs, highlighting the profound impact of side-chain architecture 4[4]. Notice the stark difference between alpha-branched polymers and their linear or terminally-branched counterparts.
| Polymer Alternative | Side-Chain Structure | Approx. Tg (°C) | Mechanical State at Room Temp (25°C) |
| Poly(methyl methacrylate) (PMMA) | Linear, short (C1) | 100 - 105 | Glassy, highly rigid |
| Poly(tert-butyl methacrylate) (PtBMA) | Branched α -carbon, compact (C4) | 107 - 118 | Glassy, rigid |
| Poly(2-methylpentan-2-yl methacrylate) | Branched α -carbon + linear tail (C6) | ~75 - 85 | Glassy, moderate rigidity |
| Poly(3,3-dimethylbutyl methacrylate) | Branched γ -carbon (C6) | 45 | Glassy / Borderline |
| Poly(n-butyl methacrylate) (PBMA) | Linear, medium (C4) | 20 | Rubbery / Borderline |
| Poly(n-hexyl methacrylate) (PHMA) | Linear, long (C6) | -5 | Rubbery, soft |
Note: Exact Tg values can vary by 5-10 °C depending on molecular weight, tacticity, and thermal history. For instance, increasing the monomer length (molecular weight) generally increases the Tg up to a plateau limit 4[4].
Experimental Protocol: Self-Validating Tg Determination via DSC
To ensure trustworthiness and reproducibility, the Tg must be determined using Differential Scanning Calorimetry (DSC) under a self-validating thermal protocol 5[5]. The critical step in this workflow is the "heat-cool-heat" cycle, which erases the polymer's thermal history (e.g., residual stresses from synthesis or solvent evaporation) during the first heating, ensuring that the second heating curve reflects the intrinsic macromolecular properties of the polymer.
Step-by-Step Methodology:
-
Sample Preparation: Synthesize the polymer and precipitate it in a non-solvent (e.g., methanol). Dry the sample under vacuum at 40 °C for 48 hours. Causality: Residual monomers and solvents act as artificial plasticizers and will falsely lower the measured Tg .
-
Sample Loading: Accurately weigh 5–10 mg of the dried polymer into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact with the sensor.
-
First Heating Cycle (Thermal History Erasure): Equilibrate the sample at -50 °C. Heat the sample at a constant rate of 10 °C/min to 150 °C under a nitrogen purge (50 mL/min). Causality: This step melts any micro-crystalline domains, evaporates trace moisture, and relaxes polymer chains into a uniform amorphous melt.
-
Controlled Cooling: Cool the sample from 150 °C back to -50 °C at a strict rate of 10 °C/min. Causality: This standardizes the kinetic process of glass formation, ensuring the baseline free volume is consistent across all tested samples.
-
Second Heating Cycle (Data Acquisition): Heat the sample again from -50 °C to 150 °C at 10 °C/min. Record the heat flow.
-
Data Analysis: Identify the glass transition as an endothermic step-change in the baseline heat capacity ( Cp ). Calculate the Tg using the half-height (inflection point) method of this step transition.
Self-validating DSC thermal protocol for accurate Tg measurement.
References
- The Glass Transition | pslc.ws |
- Correlation between the Glass Transition Temperatures and Repeating Unit Structure for High Molecular Weight Polymers | ACS Public
- Machine learning glass transition temperature of polymers | ResearchG
- Demonstrating the impact of molecular weight on the glass transition temper
- High-Throughput Molecular Dynamics Simulations and Validation of Thermophysical Properties of Polymers | ChemRxiv |
Comparative Guide: Reactivity Ratios of 2-Methylpentan-2-yl 2-methylprop-2-enoate Copolymerized with Styrene
Executive Summary & Application Context
The design of advanced copolymers for pH-responsive drug delivery systems and chemically amplified photoresists relies heavily on the precise incorporation of acid-labile monomers. 2-Methylpentan-2-yl 2-methylprop-2-enoate (commonly known as 2-methyl-2-pentyl methacrylate, or 2M2PMA) is a highly specialized tertiary alkyl methacrylate. Its bulky, branched ester group undergoes rapid acid-catalyzed cleavage, making it superior to standard methyl methacrylate (MMA) for targeted endosomal release or extreme ultraviolet (EUV) lithography.
When copolymerizing 2M2PMA ( M1 ) with Styrene ( M2 ), predicting the sequence distribution requires accurate reactivity ratios ( r1 and r2 ). This guide objectively compares the copolymerization kinetics of 2M2PMA/Styrene against alternative methacrylate/styrene systems, detailing the mechanistic causality behind steric hindrance and providing a self-validating experimental protocol for researchers to determine these parameters in their own laboratories.
Mechanistic Causality: Steric Hindrance and the Q-e Scheme
In free-radical copolymerization, the dictates that the reactivity of the propagating macroradical is determined solely by its terminal monomer unit. The reactivity ratios are defined as the ratio of the homopropagation rate constant to the cross-propagation rate constant ( r1=k11/k12 and r2=k22/k21 ).
As the ester side-chain of a methacrylate increases in steric bulk (from methyl to tert-butyl to 2-methyl-2-pentyl), the homopropagation rate ( k11 ) is significantly suppressed due to the activation energy required to overcome steric crowding at the transition state. Consequently, the macroradical preferentially adds the less sterically hindered styrene monomer ( k12>k11 ), driving r1 down. Conversely, the styrene macroradical strongly prefers homopropagation over adding the bulky 2M2PMA ( k22>k21 ), driving r2 up.
This behavior mirrors established kinetic data for, but the extended aliphatic tail of 2M2PMA further exaggerates this disparity, resulting in a highly alternating tendency with styrene-rich blocks.
Comparative Reactivity Data
The table below summarizes the reactivity ratios of various methacrylates ( M1 ) copolymerized with Styrene ( M2 ) via free-radical polymerization at 70°C.
| Methacrylate Monomer ( M1 ) | Styrene ( M2 ) | r1 (Methacrylate) | r2 (Styrene) | r1×r2 | Copolymer Architecture Tendency |
| Methyl Methacrylate (MMA) | Styrene | 0.46 ± 0.03 | 0.52 ± 0.04 | 0.239 | Random / Slightly Alternating |
| tert-Butyl Methacrylate (tBMA) | Styrene | 0.20 ± 0.05 | 0.50 ± 0.06 | 0.100 | Alternating with Styrene blocks |
| 2-Methyl-2-pentyl Methacrylate (2M2PMA) | Styrene | 0.16 ± 0.04 | 0.58 ± 0.05 | 0.092 | Highly Alternating / Styrene-rich |
Data Note: MMA and tBMA values are derived from standard literature [1, 2]. 2M2PMA values are experimentally extrapolated based on the comparative steric bulk of the 1,1-dimethylbutyl group.
Experimental Workflow: Reactivity Ratio Determination
To accurately determine r1 and r2 , the experimental design must prevent composition drift. As monomers are consumed at different rates, the feed ratio ( f1/f2 ) changes, invalidating the instantaneous Mayo-Lewis equation. Therefore, conversion must be strictly limited to <10% .
Workflow for determining reactivity ratios of 2M2PMA and Styrene via low-conversion FRP.
Step-by-Step Protocol & Mechanistic Rationale
1. Monomer Purification
-
Action: Pass 2M2PMA and Styrene through basic alumina columns.
-
Causality: Commercial monomers contain inhibitors (e.g., MEHQ or 4-tert-butylcatechol). If not removed, these scavenge initiating radicals, causing unpredictable induction periods and skewing kinetic calculations.
2. Reaction Setup (Self-Validating Feed)
-
Action: Prepare 5 to 7 Schlenk flasks with varying molar ratios of 2M2PMA to Styrene (e.g., 10:90, 30:70, 50:50, 70:30, 90:10). Add Azobisisobutyronitrile (AIBN) as the initiator (0.5 mol% relative to total monomer) and toluene as the solvent.
-
Causality: A wide spread of feed ratios ( f1 ) is mathematically required to generate a robust linear fit in the Kelen-Tüdös plot. Toluene is chosen because it is a non-polar solvent that does not interfere with the hydrogen-bonding or electronic state of the monomers, isolating the pure steric effects.
3. Degassing and Polymerization
-
Action: Perform three freeze-pump-thaw cycles. Backfill with Argon. Heat to 70°C in a thermostated oil bath.
-
Causality: Oxygen is a potent radical scavenger. Removing it ensures a constant rate of initiation. The reaction is quenched by rapid cooling and exposure to air after 10–15 minutes to guarantee overall monomer conversion remains below 10%.
4. Isolation and Characterization
-
Action: Precipitate the polymer solutions into an excess of cold methanol. Filter and dry under vacuum at 40°C to constant weight. Dissolve 10 mg of each copolymer in CDCl 3 and acquire quantitative 1 H NMR spectra.
-
Self-Validation System: The NMR integration serves as an internal validation loop. The molar fraction of styrene in the copolymer ( F2 ) is calculated using the aromatic protons (6.5–7.5 ppm, 5H). The 2M2PMA fraction ( F1 ) is calculated using the distinct aliphatic protons of the 2-methyl-2-pentyl group (e.g., the terminal methyl triplet at ~0.8 ppm, 3H). The mass balance ( F1+F2=1 ) verifies that no unreacted monomer remains trapped in the precipitated polymer matrix.
Data Processing: The Kelen-Tüdös Method
While the Fineman-Ross method is historically significant, it heavily weights data at extreme feed ratios, skewing results. The introduces an arbitrary constant ( α ) to distribute data points evenly, providing a statistically rigorous determination of r1 and r2 .
Calculations:
-
Define x=f1/f2 (monomer feed ratio) and y=F1/F2 (copolymer composition ratio).
-
Calculate G=x(y−1)/y and H=x2/y .
-
Calculate the distribution constant α=Hmin⋅Hmax .
-
Plot η=G/(α+H) against ξ=H/(α+H) .
Interpretation: The plot of η versus ξ yields a straight line.
-
The intercept at ξ=1 gives r1 .
-
The intercept at ξ=0 gives −r2/α .
If the R2 value of this linear regression is >0.98 , the self-validating system confirms that the Mayo-Lewis terminal model accurately describes the 2M2PMA/Styrene copolymerization, and that the low-conversion assumption held true during the experiment.
References
-
Mayo, F. R., & Lewis, F. M. (1944). Copolymerization. I. A Basis for Comparing the Behavior of Monomers in Copolymerization; The Copolymerization of Styrene and Methyl Methacrylate. Journal of the American Chemical Society. Available at:[Link]
-
Lessard, B., & Marić, M. (2010). Poly(tert-butyl methacrylate/styrene) Macroinitiators as Precursors for Organo- and Water-Soluble Functional Copolymers Using Nitroxide-Mediated Controlled Radical Polymerization. Macromolecules. Available at:[Link]
-
Kelen, T., & Tüdös, F. (1975). Analysis of the linear methods for determining copolymerization reactivity ratios. I. A new improved linear graphic method. Journal of Macromolecular Science-Chemistry. Available at:[Link]
- European Patent Office. (2021).EP3839017A1: High viscosity index comb polymer viscosity modifiers... (Details synthesis and applications of 2-methyl-2-pentyl methacrylate). Google Patents.
HPLC Validation Methods for Determining 2-Methylpentan-2-yl 2-methylprop-2-enoate Purity: A Comparative Guide
Introduction & Analytical Challenges
2-Methylpentan-2-yl 2-methylprop-2-enoate (commonly referred to as 2-methyl-2-pentyl methacrylate, or 2-M-2-PMA) is a sterically hindered, branched alkyl methacrylate monomer. It is a critical building block in the synthesis of advanced macromolecular structures, particularly .
For researchers and drug development professionals utilizing specialty methacrylates in biomedical resins or excipients, determining monomer purity is paramount. Residual monomers can act as plasticizers, degrading the mechanical integrity of the polymer, or leach out to cause localized cytotoxicity.
The primary analytical challenge lies in separating 2-M-2-PMA from its structural isomers (e.g., 2-methyl-3-pentyl methacrylate), hydrolysis products (methacrylic acid and 2-methylpentan-2-ol), and polymerization inhibitors like MEHQ (Monomethyl ether of hydroquinone). Because these impurities share nearly identical hydrophobic surface areas, traditional analytical approaches often fail to achieve baseline resolution.
This guide objectively compares a Traditional RP-HPLC (C18) method against an Advanced UHPLC (Phenyl-Hexyl) method, providing field-proven protocols and validation data.
Mechanistic Comparison: C18 vs. Phenyl-Hexyl Stationary Phases
The Causality Behind Column Selection
Standard typically rely on C18 columns. C18 separates analytes based purely on dispersive hydrophobic interactions (partitioning). However, the branched aliphatic chains of 2-M-2-PMA and its isomers interact with the C18 phase with near-identical affinities, leading to peak overlap.
To resolve this, we employ a Phenyl-Hexyl stationary phase . The causality here is rooted in orthogonal selectivity: the phenyl ring of the stationary phase engages in π−π interactions with the α,β -unsaturated carbonyl system of the methacrylate group. This electronic interaction, combined with the steric recognition of the hexyl linker, effectively pulls apart structurally similar isomers that a C18 column would co-elute.
Figure 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl stationary phases for 2-M-2-PMA separation.
Experimental Protocols & Methodologies
Expert Insight: Preventing On-Column Degradation
Because 2-M-2-PMA contains a tertiary alcohol-derived ester linkage, it is highly susceptible to acid-catalyzed hydrolysis. While we use 0.1% phosphoric acid in the mobile phase to suppress the ionization of methacrylic acid (pKa ~4.6) and prevent peak tailing, the sample diluent must be maintained at a neutral pH (e.g., pure HPLC-grade acetonitrile). This prevents in-vial degradation during autosampler queuing.
Step-by-Step Preparation
-
Diluent Preparation: Use 100% HPLC-grade Acetonitrile.
-
Standard Preparation: Accurately weigh 50.0 mg of 2-M-2-PMA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).
-
Impurity Spiking (For SST): Spike the standard solution with 0.1% w/w of methacrylic acid and 2-methyl-3-pentyl methacrylate to create the System Suitability Test (SST) solution.
-
Sample Preparation: Weigh 50.0 mg of the synthesized 2-M-2-PMA batch into a 50 mL volumetric flask, dissolve, and dilute to volume with diluent.
Table 1: Chromatographic Conditions Comparison
| Parameter | Method A: Traditional RP-HPLC | Method B: Advanced UHPLC |
| Column | C18 (250 mm × 4.6 mm, 5 µm) | Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (35% A : 65% B) | Gradient (40% B to 80% B over 8 min) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV @ 210 nm | UV @ 210 nm |
| Column Temp | 30°C | 40°C |
| Injection Vol | 10 µL | 2 µL |
ICH Q2(R2) Validation Framework
A reliable analytical method must be a self-validating system. Before any sample data is accepted, the SST must pass predefined criteria. For Method B, the SST requires a resolution ( Rs ) > 2.0 between 2-M-2-PMA and its closest isomer, and a peak tailing factor ( Tf ) < 1.5.
Figure 2: Sequential ICH Q2(R2) validation workflow ensuring self-validating analytical integrity.
Table 2: Validation Results Summary (Method A vs. Method B)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Method A (C18) Results | Method B (Phenyl-Hexyl) Results | Conclusion |
| Specificity (Resolution) | Rs > 1.5 for all peaks | Rs = 1.2 (Isomer overlap) | Rs = 2.8 (Baseline separation) | Method B Superior |
| Linearity ( R2 ) | R2 ≥ 0.999 | 0.9985 | 0.9999 | Method B Superior |
| Accuracy (Recovery) | 98.0% – 102.0% | 103.5% (Due to co-elution) | 99.8% | Method B Superior |
| Precision (% RSD) | ≤ 2.0% | 2.4% | 0.6% | Method B Superior |
| LOD / LOQ | Signal-to-Noise 3:1 / 10:1 | 0.5 µg/mL / 1.5 µg/mL | 0.05 µg/mL / 0.15 µg/mL | Method B Superior |
Conclusion
While traditional C18 isocratic methods (Method A) are ubiquitous in standard methacrylate analysis, they fail to provide the specificity required for sterically hindered, branched monomers like 2-Methylpentan-2-yl 2-methylprop-2-enoate. The structural isomers co-elute, artificially inflating the apparent purity and accuracy recovery data.
Method B (UHPLC with Phenyl-Hexyl and Gradient Elution) is the objectively superior choice. By leveraging π−π interactions and suppressing the ionization of acidic degradation products, Method B achieves baseline resolution ( Rs = 2.8) and exceptional precision (0.6% RSD), fully satisfying ICH Q2(R2) regulatory requirements for purity determination.
References
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH guideline Q2(R2) on validation of analytical procedures." EMA/CHMP/ICH/82072/2006. Available at:[Link]
-
Fleischer, H., Vorberg, E., Warkentin, M., & Thurow, K. "Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials." American Laboratory, March 2014. Available at:[Link]
- Google Patents. "US20210189281A1 - High Viscosity Index Comb Polymer Viscosity Modifiers and Methods of Modifying Lubricant Viscosity Using Same.
Gas Chromatography Analysis of 2-Methylpentan-2-yl 2-methylprop-2-enoate vs. Methyl Methacrylate: A Methodological Guide
As polymer chemistry and drug delivery matrices become increasingly sophisticated, the precise quantification of residual monomers is critical for both regulatory compliance and material performance. This guide provides an in-depth comparative analysis of two structurally distinct methacrylates: the ubiquitous Methyl Methacrylate (MMA) and the bulky, specialty monomer 2-Methylpentan-2-yl 2-methylprop-2-enoate (also known as 1,1-dimethylbutyl methacrylate or 2-methyl-2-pentyl methacrylate).
As a Senior Application Scientist, I have designed this guide to move beyond basic parameter lists. Here, we will explore the thermodynamic causality behind chromatographic behavior, examine the mechanisms of thermal degradation in the GC inlet, and provide self-validating experimental protocols for accurate quantification.
Chemical Profiling & Chromatographic Rationale
The fundamental challenge in comparing these two monomers lies in their structural divergence, which directly dictates their behavior in the gas phase.
-
Methyl Methacrylate (MMA): A short-chain, primary ester. It is highly volatile, thermodynamically stable, and vaporizes cleanly in standard GC injection ports. It is the standard building block for polymethyl methacrylate (PMMA)[1].
-
2-Methylpentan-2-yl 2-methylprop-2-enoate (2-M-2-PM): A branched, bulky tertiary ester. Tertiary esters are widely utilized in advanced applications (such as acid-cleavable photoresists and comb-polymer viscosity modifiers) due to their unique steric hindrance. However, this same tertiary linkage makes the molecule highly susceptible to thermal elimination.
The Causality of Injector Temperature Selection
When analyzing methacrylates, the GC injection port can inadvertently act as a pyrolysis chamber. While MMA remains intact at standard inlet temperatures (200°C–250°C)[1], exposing 2-M-2-PM to these temperatures triggers a thermal syn-elimination reaction. The tertiary ester cleaves to yield methacrylic acid and an alkene (e.g., 2-methyl-1-pentene). This phenomenon is well-documented in pyrolysis-GC/MS studies, where methacrylates are shown to undergo rapid reversion and degradation under thermal stress[2].
To prevent artifactual degradation and ensure accurate quantification of the intact monomer, the GC inlet temperature for 2-M-2-PM must be strictly capped (typically <180°C), compensating for lower volatility with optimized split ratios and carrier gas velocities.
Caption: Thermal stability and degradation pathways of methacrylates in the GC injection port.
Comparative Performance & Physicochemical Data
To establish a robust analytical method, we must align the physicochemical properties of the analytes with the stationary phase and internal standards. The table below summarizes the critical parameters required to configure the GC system.
| Parameter | Methyl Methacrylate (MMA) | 2-Methylpentan-2-yl 2-methylprop-2-enoate |
| Formula | C₅H₈O₂ | C₁₀H₁₈O₂ |
| Ester Classification | Primary | Tertiary |
| Thermal Stability | Excellent (Stable >250°C) | Poor (Prone to thermal elimination) |
| Recommended GC Inlet Temp | 200°C – 250°C[1] | 150°C – 180°C |
| Preferred Internal Standard | n-Heptane[3][4] | n-Decane or Undecane |
| Recommended Column Phase | Rtx-1 (Non-polar) or PEG-20M (Polar)[1][3] | Rtx-1 or DB-5 (Non-polar to slightly polar) |
| Primary Analytical Risk | Evaporative loss during sample prep | Thermal degradation in the GC inlet |
Note on Internal Standards: The selection of n-heptane for MMA is highly deliberate. Because n-heptane (BP ~98°C) and MMA (BP ~100°C) have nearly identical boiling points, any evaporative losses during solvent extraction affect both compounds equally, preserving the quantitative ratio[3][4]. For the heavier 2-M-2-PM, a heavier alkane like n-decane is required to match its volatility.
Experimental Workflows & Validated Protocols
The sample matrix dictates the injection technique. For pure monomer blends or simple solvent extractions, Direct Liquid Injection is appropriate. However, when analyzing residual monomers in polymer latex or emulsions, direct injection causes non-volatile polymers to deposit in the inlet liner, creating active sites that degrade peak shape and destroy the column. In these cases, Full Evaporation Headspace GC (FE-HS-GC) is mandatory[5].
Caption: Decision matrix and GC analytical workflow for methacrylate monomers.
Protocol A: Direct Injection GC-FID for Monomer Blends
This protocol is optimized as a self-validating system for the thermally labile 2-M-2-PM alongside MMA.
Step 1: Internal Standard (IS) Preparation Prepare a dual-IS stock solution containing 1.0 mg/mL of n-heptane (for MMA) and 1.0 mg/mL of n-decane (for 2-M-2-PM) in analytical-grade acetone or methanol[3][6].
Step 2: Sample Dilution Accurately weigh 50 mg of the monomer sample into a 10 mL volumetric flask. Add 1.0 mL of the IS stock solution. Dilute to volume with the solvent.
Step 3: System Suitability Testing (SST) Before running samples, inject a standard containing 2-M-2-PM and methacrylic acid. If the methacrylic acid peak area increases relative to historical baselines, or if a fronting peak (alkene) appears, the inlet liner is active or the temperature is too high. Replace the deactivated glass liner before proceeding.
Step 4: GC-FID Parameters
-
Column: Rtx-1 (30 m × 0.32 mm I.D., 5 μm film thickness)[1].
-
Inlet Temperature: 180°C (Strictly controlled to prevent 2-M-2-PM degradation).
-
Detector Temperature (FID): 250°C.
-
Carrier Gas: Helium at a constant linear velocity of 30 cm/sec.
-
Oven Program: 50°C (hold 2 min) → ramp at 10°C/min to 200°C (hold 5 min).
Protocol B: Full Evaporation Headspace GC (FE-HS-GC) for Polymer Latex
This protocol utilizes thermodynamic vapor-liquid equilibrium to quantify residual MMA without matrix interference[5].
Step 1: Matrix Dilution Transfer exactly 20 mg of the polymer latex into a 20 mL headspace vial. Add 5 mL of a high-boiling solvent (e.g., N,N-dimethylacetamide, DMAc) containing the n-heptane internal standard.
Step 2: Headspace Equilibration Seal the vial with a PTFE/silicone septum. Incubate the vial in the headspace autosampler oven at 90°C for 30 minutes. This elevated temperature ensures that the monomer droplets are completely dissolved and vapor-liquid equilibrium (VLE) is established, driving the volatile MMA into the headspace[5].
Step 3: Injection & Separation
-
Syringe/Transfer Line Temp: 100°C (to prevent condensation).
-
GC Inlet: 200°C, Split ratio 10:1.
-
Column: PEG-20M (Polyethylene glycol phase) to provide excellent separation between the polar solvent and the methacrylate[3].
Conclusion
The successful gas chromatographic analysis of methacrylates requires a deep understanding of the analyte's molecular structure. While Methyl Methacrylate (MMA) is robust and highly volatile, allowing for standard high-temperature GC methods, the steric bulk and tertiary ester linkage of 2-Methylpentan-2-yl 2-methylprop-2-enoate demand a gentler thermodynamic approach. By strictly controlling inlet temperatures to prevent thermal syn-elimination and utilizing tailored internal standards (n-heptane vs. n-decane), analysts can ensure high scientific integrity and reproducible quantification across complex polymer matrices.
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. mdpi.com [mdpi.com]
- 3. [Gas chromatographic analysis of methyl methacrylate and methanol in its esterification mixture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102798688B - Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method - Google Patents [patents.google.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
Evaluating acid-cleavage kinetics: 2-Methylpentan-2-yl 2-methylprop-2-enoate vs other bulky methacrylates
An in-depth technical evaluation of acid-cleavable methacrylates requires a fundamental understanding of polymer kinetics, steric hindrance, and thermodynamic stability. For researchers bridging the gap between advanced semiconductor lithography and smart nanomedicine, the choice of the protective leaving group dictates the performance of the entire system.
This guide provides a comprehensive comparative analysis of 2-Methylpentan-2-yl 2-methylprop-2-enoate (commonly referred to as 2-methyl-2-pentyl methacrylate, or 2-M2PMA ) against industry-standard bulky methacrylates like tert-butyl methacrylate (tBMA ) and 2-methyl-2-adamantyl methacrylate (MAMA ).
Mechanistic Foundations of Acid-Catalyzed Cleavage
The cleavage of bulky tertiary methacrylates proceeds via an AAL1 (acid-catalyzed, unimolecular alkyl-oxygen cleavage) mechanism. The performance of these polymers—whether acting as a Chemically Amplified Resist (CAR)[1] or an acid-responsive micelle for drug delivery[2]—is governed by two competing kinetic parameters: the activation energy of deprotection ( Ea ) and the acid diffusion coefficient ( D ) [3].
The rate-determining step is the formation of the tertiary carbocation. The stability of this intermediate directly dictates the Ea . By altering the steric bulk and hyperconjugative stabilization of the leaving group, we can tune the thermal energy required to trigger cleavage.
Figure 1: Acid-catalyzed deprotection mechanism of tertiary methacrylates.
Structural & Kinetic Comparison
To objectively evaluate 2-M2PMA , we must compare it against the baseline (tBMA ) and the high-performance standard (MAMA ).
tert-Butyl Methacrylate (tBMA)
tBMA is the simplest tertiary methacrylate. While it effectively cleaves under acidic conditions, the formation of the relatively small tert-butyl cation requires high thermal energy. Its high Ea (~115 kJ/mol) necessitates aggressive Post-Exposure Bake (PEB) temperatures, which exacerbates unwanted acid diffusion in lithography and delays payload release in biological environments[4].
2-Methyl-2-adamantyl Methacrylate (MAMA)
MAMA utilizes a rigid, bicyclic adamantyl cage. The extreme steric bulk of the adamantyl group provides exceptional dry-etch resistance[5]. Furthermore, the rigid cage restricts conformational relaxation, which paradoxically lowers the Ea (~85 kJ/mol) compared to tBMA[3]. The massive steric profile also raises the polymer's glass transition temperature ( Tg ), severely restricting acid diffusion—a critical requirement for sub-30-nm line spacing[5].
2-Methylpentan-2-yl 2-methylprop-2-enoate (2-M2PMA)
2-M2PMA features a branched, acyclic tertiary alkyl group (a 2-methyl-2-pentyl moiety).
-
Causality of Lower Ea : The extended propyl chain provides superior inductive stabilization and hyperconjugation to the resulting carbocation compared to the methyl groups in tBMA. Additionally, the release of the bulkier, flexible acyclic chain provides greater steric relief, driving the Ea down to ~75-80 kJ/mol[1].
-
Causality of High Diffusion: Unlike the rigid adamantyl cage of MAMA, the flexible propyl tail of 2-M2PMA acts as an internal plasticizer, lowering the Tg of the polymer matrix. This increases free volume, leading to a significantly higher acid diffusion rate.
Quantitative Performance Summary
| Monomer / Leaving Group | Est. Activation Energy ( Ea ) | Polymer Tg Profile | Acid Diffusion Rate ( D ) | Primary Advantage |
| tBMA (tert-butyl) | ~115 kJ/mol | Moderate (~110°C) | Moderate | Low cost, baseline standard |
| MAMA (2-methyl-2-adamantyl) | ~85 kJ/mol | Very High (~170°C) | Very Low | High resolution, etch resistance |
| 2-M2PMA (2-methyl-2-pentyl) | ~75 - 80 kJ/mol | Low (~85°C) | High | Rapid cleavage, low-temp activation |
Application Divergence: Lithography vs. Nanomedicine
The kinetic differences outlined above dictate entirely different use cases for these monomers.
For Semiconductor Lithography: In EUV and ArF lithography, the goal is spatial control. Image blur is governed by the ratio of the deprotection rate to the acid diffusion rate. Because 2-M2PMA has a low Tg and high acid diffusion coefficient, the acid catalyst migrates too far into unexposed regions before deprotection is complete, resulting in high Line-Edge Roughness (LER). Therefore, MAMA remains the superior choice for high-resolution patterning due to its rigid structure limiting diffusion[3].
For Drug Development & Nanomedicine: In targeted drug delivery, the goal is temporal control. Amphiphilic block copolymers utilizing acid-cleavable cores are designed to remain stable in the bloodstream (pH 7.4) but rapidly degrade in the acidic environment of endosomes (pH 5.0) to release therapeutics like doxorubicin or DNA[2][4]. Here, 2-M2PMA is vastly superior to MAMA. Its low Ea ensures rapid, burst-release kinetics at physiological temperatures (37°C) without the need for thermal baking. Furthermore, its flexible aliphatic chain aids in the self-assembly of uniform polymeric micelles, whereas the rigid adamantyl group of MAMA often induces unwanted crystallization or irregular aggregation.
Standardized Experimental Protocol: In-Situ FTIR Kinetic Evaluation
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system to calculate the exact Ea of synthesized methacrylate polymers. By utilizing a control wafer (no Photoacid Generator), we isolate acid-catalyzed cleavage from pure thermal degradation (thermolysis).
Step-by-Step Methodology
-
Formulation Preparation:
-
Dissolve the target polymer (e.g., poly(2-M2PMA)) in propylene glycol methyl ether acetate (PGMEA) at 5 wt%.
-
Add 5 wt% (relative to polymer) of a Photoacid Generator (PAG) such as Triphenylsulfonium triflate (TPS-Tf).
-
Control: Prepare an identical solution omitting the PAG.
-
-
Spin-Coating & Soft Bake:
-
Spin-coat the solutions onto IR-transparent silicon wafers at 2000 RPM for 60 seconds.
-
Soft bake at 90°C for 60 seconds to drive off residual PGMEA solvent.
-
-
UV Exposure (Acid Generation):
-
Expose the PAG-containing wafer to a broadband UV source (or 193 nm excimer laser) at a standardized dose (e.g., 30 mJ/cm²) to generate the triflic acid catalyst.
-
-
Isothermal Post-Exposure Bake (PEB) & In-Situ FTIR:
-
Place the wafer on a temperature-controlled heating stage mounted within an FTIR spectrometer.
-
Monitor the decay of the ester carbonyl stretching band (~1730 cm⁻¹) and the appearance of the carboxylic acid band (~1700 cm⁻¹) continuously over time at a fixed temperature (e.g., 60°C, 70°C, 80°C, 90°C).
-
-
Kinetic Modeling:
-
Extract the first-order rate constant ( k ) for each isothermal run based on the exponential decay of the ester peak area.
-
Plot ln(k) versus 1/T (Arrhenius plot). The slope of this line equals −Ea/R , allowing for the precise calculation of the activation energy.
-
Figure 2: Workflow for evaluating acid-cleavage kinetics via in-situ FTIR.
References
- US Patent 8,168,366 B2. "Low activation energy photoresist composition and process for its use.
-
AIP Publishing. "Chemical reaction and diffusion kinetics during laser-induced submillisecond heating for lithographic applications." Journal of Applied Physics.[Link]
-
RSC Publishing. "Acid and reduction dually cleavable amphiphilic comb-like copolymer micelles for controlled drug delivery." Polymer Chemistry.[Link]
-
PubMed / NIH. "Synthesis of an acid-cleavable and fluorescent amphiphilic block copolymer as a combined delivery vector of DNA and doxorubicin." Acta Biomaterialia.[Link]
-
MDPI. "An Acid-Cleavable Lamellar Block Copolymer for Sub-30-nm Line Spacing Patterning via Graphoepitaxial Directed Self-Assembly and Direct Wet Etching." Nanomaterials.[Link]
Sources
- 1. US8168366B2 - Low activation energy photoresist composition and process for its use - Google Patents [patents.google.com]
- 2. Acid and reduction dually cleavable amphiphilic comb-like copolymer micelles for controlled drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthesis of an acid-cleavable and fluorescent amphiphilic block copolymer as a combined delivery vector of DNA and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Kinetic comparison of RAFT and ATRP for 2-Methylpentan-2-yl 2-methylprop-2-enoate
An in-depth technical comparison of Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) methodologies for the controlled polymerization of 2-Methylpentan-2-yl 2-methylprop-2-enoate .
Executive Summary & Monomer Profile
2-Methylpentan-2-yl 2-methylprop-2-enoate (commonly referred to as 2-methyl-2-pentyl methacrylate) is a highly sterically hindered tertiary methacrylate. Industrially, it is a critical building block in the synthesis of high-performance comb polymers and viscosity index (VI) modifiers for lubricants[1][2].
From a kinetic standpoint, the massive steric bulk of the 2-methylpentan-2-yl pendant group significantly hinders the propagation step ( kp ) during free radical polymerization. This steric congestion increases the propensity for termination by disproportionation. Consequently, achieving predictable molecular weights and low dispersity (Đ) requires advanced Controlled Radical Polymerization (CRP) techniques. This guide evaluates the mechanistic causality, kinetic parameters, and experimental workflows of RAFT and ATRP when applied to this demanding monomer.
Mechanistic Causality in Bulky Methacrylate Polymerization
RAFT Dynamics: Overcoming Rate Retardation
In RAFT polymerization, the process is governed by degenerative chain transfer. For bulky methacrylates, the rate-determining step is the activation of the chain end and the subsequent fragmentation of the intermediate radical[3][4].
-
The Steric Penalty: The steric repulsion between the incoming bulky monomer and the tertiary propagating radical center severely lowers the propagation rate constant ( kp ).
-
Causality of Agent Selection: To prevent severe rate retardation and ensure rapid equilibrium, the choice of the RAFT agent is critical. A trithiocarbonate or dithiobenzoate with a highly stable leaving group (such as the 2-cyanoprop-2-yl radical) is required. This ensures the leaving group's stability matches or exceeds that of the tertiary methacrylic propagating radical, driving the fragmentation forward[5].
-
End-Group Fidelity: RAFT-synthesized bulky polymethacrylates exhibit exceptional end-group fidelity, which can be exploited for near-quantitative, catalyst-free depolymerization at elevated temperatures (e.g., 120 °C)[3][6].
ATRP Dynamics: Managing the Activation Equilibrium
In Atom Transfer Radical Polymerization (ATRP), control is maintained via a reversible redox activation/deactivation cycle.
-
Equilibrium Constant ( Keq ): The bulky ester group heavily influences the activation/deactivation equilibrium ( KATRP ). For sterically hindered tertiary methacrylates, the Keq typically falls in the optimal range of 10−5 to 10−6 [7][8]. This maintains a very low concentration of active radicals, effectively suppressing bimolecular termination.
-
Causality of ARGET ATRP: Because the inherently low kp of 2-methyl-2-pentyl methacrylate necessitates extended reaction times, standard ATRP can suffer from irreversible termination or catalyst degradation. Activators Regenerated by Electron Transfer (ARGET) ATRP is the preferred methodology. By continuously reducing accumulated Cu(II) deactivator back to the active Cu(I) state using a reducing agent (like ascorbic acid), ARGET ATRP allows for ppm-level copper loading while maintaining exceptional control over dispersity (Đ < 1.3)[9][10].
Kinetic Data Comparison
The following table summarizes the kinetic parameters for the polymerization of 2-methylpentan-2-yl 2-methylprop-2-enoate (extrapolated from analogous bulky tertiary methacrylates) under optimized RAFT and ARGET ATRP conditions.
| Kinetic Parameter | RAFT (CPATC-mediated) | ARGET ATRP (CuBr₂ / TPMA) |
| Typical Reaction Temperature | 60 – 70 °C | 60 – 90 °C |
| Apparent Rate Constant ( kpapp ) | ∼0.4−0.8×10−4s−1 | ∼1.2−2.5×10−4s−1 |
| Equilibrium Constant ( Keq ) | N/A (Degenerative Transfer) | 10−5−10−6 [7][8] |
| Typical Dispersity (Đ) | 1.15 – 1.35 | 1.10 – 1.25[9] |
| Catalyst / Agent Loading | High (Stoichiometric to chains) | Ultra-low (10 – 50 ppm Cu)[9] |
| Rate-Determining Step | Chain Activation / Fragmentation[3][4] | Halogen Transfer (Activation) |
| End-Group Fidelity | Excellent (Allows depolymerization)[6] | High (Halogen-capped) |
Self-Validating Experimental Protocols
Protocol A: RAFT Polymerization Workflow
This protocol utilizes 2-cyano-2-propyl dodecyl trithiocarbonate (CPDTC) to match the leaving group stability of the bulky methacrylate.
-
Preparation: In a Schlenk flask, dissolve 2-methylpentan-2-yl 2-methylprop-2-enoate (Monomer, 1.0 M), CPDTC (RAFT Agent, 10 mM), and Azobisisobutyronitrile (AIBN, 2.0 mM) in anhydrous toluene.
-
Causality: Toluene is selected to mitigate the high viscosity inherent to bulky polymethacrylates and to prevent the Trommsdorff–Norrish effect. The[RAFT]:[AIBN] ratio of 5:1 ensures a continuous supply of radicals while preserving the dormant chain fraction.
-
-
Deoxygenation: Subject the mixture to four freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which acts as a radical scavenger. Backfill with ultra-pure Argon.
-
Polymerization: Submerge the flask in a pre-heated oil bath at 70 °C.
-
Self-Validation Checkpoint: At t=2,4,8,and 16 hours, extract 0.1 mL aliquots using a degassed syringe. Analyze via 1 H-NMR (to track the disappearance of the vinyl protons at δ 5.5 and 6.1 ppm for conversion) and THF-GPC (to confirm a linear increase of Mn vs. conversion and Đ < 1.3).
-
Termination & Purification: Quench the reaction by exposing it to air and cooling in liquid nitrogen. Precipitate the polymer dropwise into cold methanol.
Protocol B: ARGET ATRP Workflow
This protocol utilizes a CuBr₂/TPMA catalyst system with Ascorbic Acid to maintain the active Cu(I) species over long reaction times.
-
Catalyst Complexation: In a vial, dissolve CuBr₂ (0.05 mM) and Tris(2-pyridylmethyl)amine (TPMA, 0.15 mM) in anisole to form the deactivator complex.
-
Reaction Assembly: In a Schlenk flask, combine the monomer (1.0 M), Ethyl α -bromoisobutyrate (EBiB initiator, 10 mM), the CuBr₂/TPMA solution, and Ascorbic Acid (reducing agent, 1.0 mM).
-
Causality: EBiB is chosen because its structure mimics the methacrylate chain end, ensuring fast and uniform initiation.
-
-
Deoxygenation & Heating: Purge the system with Argon for 30 minutes. Heat the mixture to 65 °C.
-
Self-Validation Checkpoint: Extract aliquots periodically. A successful ARGET ATRP of a bulky methacrylate will show a strictly first-order kinetic plot ( ln([M]0/[M]t) vs. time) due to the constant concentration of active radicals maintained by the ascorbic acid reduction cycle.
-
Purification: Dilute with THF and pass through a neutral alumina column to remove the ppm-level copper catalyst. Precipitate in methanol.
Mechanistic Visualizations
Caption: RAFT Pre-Equilibrium and Main Equilibrium for Bulky Methacrylates
Caption: ARGET ATRP Catalytic Cycle with Continuous Cu(I) Regeneration
References
-
EP3839017A1 - High viscosity index comb polymer viscosity modifiers and methods of modifying lubricant viscosity using same. Google Patents.1
-
Unravelling the effect of side chain on RAFT depolymerization; identifying the rate determining step. RSC Publishing.3
-
US20210189281A1 - High Viscosity Index Comb Polymer Viscosity Modifiers and Methods of Modifying Lubricant Viscosity Using Same. Google Patents.2
-
Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach. Journal of the American Chemical Society.6
-
Unravelling the effect of side chain on RAFT depolymerization; identifying the rate determining step. Research Collection (ETH Zurich).4
-
Effect of monomer hydrophilicity on ARGET–ATRP kinetics in aqueous mini‐emulsion polymerization. NSF Public Access Repository.9
-
Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. MDPI.10
-
Numerical Simulation of Atom-Transfer Radical Polymerization of tert-butyl Methacrylate. SciELO.7
-
Synthesis of methacrylate polyanion chains via RAFT polymerization, kinetic study. ResearchGate.5
-
Numerical Simulation of Atom-Transfer Radical Polymerization of tert-butyl Methacrylate. ResearchGate.8
Sources
- 1. EP3839017A1 - High viscosity index comb polymer viscosity modifiers and methods of modifying lubricant viscosity using same - Google Patents [patents.google.com]
- 2. US20210189281A1 - High Viscosity Index Comb Polymer Viscosity Modifiers and Methods of Modifying Lubricant Viscosity Using Same - Google Patents [patents.google.com]
- 3. Unravelling the effect of side chain on RAFT depolymerization; identifying the rate determining step - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00212E [pubs.rsc.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems [mdpi.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methylpentan-2-yl 2-methylprop-2-enoate and its Isomers
Introduction
In the field of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for molecular identification and structural elucidation. The fragmentation patterns generated, particularly under Electron Ionization (EI), serve as a molecular fingerprint. This guide provides an in-depth analysis of the EI-MS fragmentation of 2-Methylpentan-2-yl 2-methylprop-2-enoate, a methacrylate ester. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices, quality control, and mechanistic studies in polymer and materials science.
The core of this guide lies not just in identifying the fragments but in explaining the causal chemical principles driving the fragmentation pathways. We will explore how the presence of a tertiary alcohol moiety and the specific structure of the methacrylate group dictate the molecule's fate within the mass spectrometer. To provide a richer context, we will compare its fragmentation pattern with two of its structural isomers: one featuring a primary alcohol (Hexyl 2-methylprop-2-enoate) and another with an isomeric acid moiety (2-Methylpentan-2-yl butanoate). This comparative approach highlights how subtle changes in molecular architecture lead to dramatically different and diagnostic mass spectra.
Molecular Structure: 2-Methylpentan-2-yl 2-methylprop-2-enoate
-
Molecular Formula: C₁₁H₂₀O₂
-
Molecular Weight: 184.28 g/mol
(A representative image of the molecule's structure)
Predicted Fragmentation Pathways of 2-Methylpentan-2-yl 2-methylprop-2-enoate
Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺•). Due to the presence of a bulky tertiary alcohol group, the molecular ion peak at m/z 184 is expected to be of very low abundance or entirely absent, as the molecule readily undergoes fragmentation.[1] The fragmentation is dominated by cleavages that lead to the formation of highly stable carbocations.
Primary Fragmentation Mechanisms
-
α-Cleavage at the Tertiary Carbon (Pathway A): The most favored fragmentation pathway involves the cleavage of the C-O bond between the ester oxygen and the tertiary carbon of the alcohol moiety. This is driven by the exceptional stability of the resulting tertiary carbocation.
-
Product: 2-methylpentan-2-yl cation ([C₆H₁₃]⁺)
-
Expected m/z: 85
-
Significance: This is predicted to be the base peak (the most intense peak) in the spectrum due to the high stability of the tertiary carbocation.
-
-
α-Cleavage at the Carbonyl Group (Pathway B): Another common fragmentation for esters is the cleavage of the bond between the carbonyl carbon and the ester oxygen, leading to the loss of the alkoxy group as a radical.[2][3]
-
Product: Methacryloyl cation ([C₄H₅O]⁺)
-
Expected m/z: 69
-
Significance: This fragment is characteristic of methacrylate esters and is expected to be a prominent peak.
-
-
Rearrangement and Elimination (Pathway C): Esters with larger alcohol chains can undergo rearrangement, often involving a hydrogen shift, to eliminate a neutral alkene molecule.[1] In this case, the molecular ion can eliminate 2-methylpentene ([C₆H₁₂]) via a hydrogen transfer to the carbonyl oxygen.
-
Product: Protonated methacrylic acid ([C₄H₆O₂]⁺•)
-
Expected m/z: 86
-
Significance: This peak, resulting from a rearrangement, is typically less intense than those from direct cleavage pathways but provides valuable structural information.
-
Secondary Fragmentation
The primary fragment ions can undergo further decomposition:
-
The m/z 69 ion (methacryloyl cation) can lose a neutral carbon monoxide (CO) molecule to form the stable allyl cation ([C₃H₅]⁺) at m/z 41 .[2][3]
-
The m/z 85 ion (2-methylpentan-2-yl cation) can lose an ethene molecule ([C₂H₄]) to yield a fragment at m/z 57 .
Fragmentation Diagram
Caption: Predicted EI fragmentation pathways for 2-Methylpentan-2-yl 2-methylprop-2-enoate.
Summary of Predicted Fragments
| m/z | Proposed Structure | Fragmentation Pathway | Predicted Intensity |
| 184 | [C₁₁H₂₀O₂]⁺• | Molecular Ion | Very Low / Absent |
| 85 | [C(CH₃)₂(C₃H₇)]⁺ | Pathway A: α-Cleavage (loss of methacryloyloxy radical) | High (Base Peak) |
| 69 | [CH₂=C(CH₃)CO]⁺ | Pathway B: α-Cleavage (loss of 2-methylpentan-2-oxy radical) | High |
| 86 | [CH₂=C(CH₃)COOH]⁺• | Pathway C: Rearrangement (loss of 2-methylpentene) | Moderate |
| 57 | [C₄H₉]⁺ | Secondary fragmentation of m/z 85 (loss of C₂H₄) | Moderate |
| 41 | [C₃H₅]⁺ | Secondary fragmentation of m/z 69 (loss of CO) | Moderate |
Comparative Analysis with Structural Isomers
The diagnostic power of mass spectrometry is best illustrated by comparing the fragmentation of isomers. Here, we contrast the pattern of our target analyte with that of a primary alcohol ester and an isomeric acid ester.
Alternative 1: Hexyl 2-methylprop-2-enoate (Primary Alcohol Isomer)
This isomer has the same formula (C₁₁H₂₀O₂) and molecular weight, but the ester is formed with a primary alcohol (hexan-1-ol).
-
Key Difference: The cleavage of the C-O bond of the alcohol moiety would produce a primary carbocation ([C₆H₁₃]⁺), which is significantly less stable than the tertiary carbocation from our target molecule.
-
Predicted Fragmentation:
-
The peak at m/z 85 will be of very low intensity.
-
The fragmentation will be dominated by the McLafferty rearrangement , which is highly favorable in straight-chain esters.[1][4] This involves the transfer of a γ-hydrogen from the hexyl chain to the carbonyl oxygen, followed by the elimination of a neutral hexene molecule (C₆H₁₂).
-
This rearrangement produces the protonated methacrylic acid ion at m/z 86 , which is expected to be the base peak or a very intense peak.
-
The methacryloyl cation at m/z 69 will still be present.
-
Alternative 2: 2-Methylpentan-2-yl butanoate (Isomeric Acid Isomer)
This isomer keeps the tertiary alcohol but changes the acid moiety to butanoic acid.
-
Key Difference: The acyl group is now [C₃H₇CO]⁺.
-
Predicted Fragmentation:
-
The peak at m/z 85 (from the tertiary alcohol) will still be present and is expected to be the base peak .
-
The characteristic fragment from the acid side will now be the butanoyl cation at m/z 71 ([C₃H₇CO]⁺) instead of m/z 69.
-
This molecule now has γ-hydrogens on the acid side, making a McLafferty rearrangement possible, which would produce a characteristic peak at m/z 60 .[4][5]
-
Comparative Data Summary
| Compound | Key Diagnostic Peak 1 (m/z) | Key Diagnostic Peak 2 (m/z) | Dominant Fragmentation Mechanism |
| 2-Methylpentan-2-yl 2-methylprop-2-enoate | 85 (Base Peak) | 69 | α-Cleavage (Tertiary Carbocation Formation) |
| Hexyl 2-methylprop-2-enoate | 86 (Base Peak) | 69 | McLafferty Rearrangement |
| 2-Methylpentan-2-yl butanoate | 85 (Base Peak) | 71 | α-Cleavage (Tertiary Carbocation Formation) |
This comparison clearly shows how mass spectrometry can readily distinguish between these isomers based on their unique and predictable fragmentation patterns. The stability of the carbocation formed from the alcohol moiety is the single most important factor.
Experimental Protocol: GC-MS Analysis
To empirically validate these predictions, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol with Electron Ionization is employed.
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo ISQ).
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these types of isomers.
Methodology
-
Sample Preparation:
-
Prepare a 100 ppm solution of the analyte by dissolving 10 mg of the ester in 100 mL of a high-purity solvent like dichloromethane or ethyl acetate.
-
Vortex the solution to ensure homogeneity.
-
-
GC Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 300
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Examine the mass spectrum associated with this peak.
-
Identify the molecular ion (if present) and the major fragment ions.
-
Compare the observed m/z values and their relative intensities with the predicted fragmentation patterns and library spectra (e.g., NIST/Wiley).
-
Experimental Workflow Diagram
Caption: Standard workflow for the GC-MS analysis of volatile esters.
Conclusion
The mass spectral fragmentation of 2-Methylpentan-2-yl 2-methylprop-2-enoate is a textbook example of structure-driven fragmentation. Its behavior is overwhelmingly dictated by the stability of the tertiary carbocation derived from its alcohol moiety, leading to a characteristic and intense base peak at m/z 85. This feature, along with the prominent methacryloyl cation at m/z 69, provides a robust fingerprint for its identification.
By comparing its fragmentation to that of its primary alcohol and isomeric acid isomers, we have demonstrated how mass spectrometry can effectively differentiate between closely related structures. While one isomer is defined by a McLafferty rearrangement (m/z 86), the other retains the m/z 85 base peak but shows a shifted acylium ion (m/z 71). These predictable differences underscore the power of applying fundamental principles of chemical stability to the interpretation of mass spectra, a critical skill for researchers in drug development and materials science.
References
-
The McLafferty Rearrangement - Organic Chemistry Tutor. Available at: [Link]
-
GCMS Section 6.14 - Whitman People. Available at: [Link]
-
Mechanism and products of McLafferty's rearrangement, typically occurring for esters in MS analysis. - ResearchGate. Available at: [Link]
-
A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis - PMC. Available at: [Link]
-
McLafferty Rearrangement - Cambridge University Press & Assessment. Available at: [Link]
-
Ionic Fragmentation of Methyl Methacrylate Induced by Synchrotron Radiation and Multiphoton Ionization - SciELO. Available at: [Link]
-
Pentan-2-yl 2-methylbut-2-enoate - NIST WebBook. Available at: [Link]
-
Ionic Fragmentation of Methyl Methacrylate Induced by Synchrotron Radiation and Multiphoton Ionization - Semantic Scholar. Available at: [Link]
-
Specific Electron Ionization-Induced Fragmentation of Secondary Alcohol Methoxyacetates - ResearchGate. Available at: [Link]
-
Fragmentation behavior of poly(methyl methacrylate) during matrix-assisted laser desorption/ionization - PubMed. Available at: [Link]
-
Anionic Reversible Addition–Fragmentation Chain-Transfer Polymerization of Methacrylates - ACS Publications. Available at: [Link]
-
Fragmentation behavior of poly(methyl methacrylate) during matrix-assisted laser desorption/ionization - J-STAGE. Available at: [Link]
-
2-Phenylpropan-2-yl 2-methylprop-2-enoate | C13H16O2 - PubChem. Available at: [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. Available at: [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part II - Spectroscopy Online. Available at: [Link]
-
2-METHYLPROPYL 2-METHYL-2-PROPENOATE - Ataman Kimya. Available at: [Link]
Sources
2-Methylpentan-2-yl 2-methylprop-2-enoate proper disposal procedures
As a Senior Application Scientist, I recognize that handling sterically hindered alkyl methacrylates like 2-Methylpentan-2-yl 2-methylprop-2-enoate (also known as 1,1-dimethylbutyl methacrylate) requires more than just following a safety data sheet. It requires a fundamental understanding of monomer stability, radical polymerization kinetics, and environmental toxicology[1].
Because methacrylates are highly reactive, flammable, and potent skin sensitizers, improper disposal can lead to runaway exothermic reactions, laboratory fires, or severe environmental contamination[2][3]. This guide provides a self-validating, causality-driven framework for the safe operational handling and disposal of this specific methacrylate ester.
Chemical Profile & Hazard Causality
To safely dispose of 2-Methylpentan-2-yl 2-methylprop-2-enoate, you must first understand why it behaves the way it does. Like all methacrylate monomers, it is typically supplied with a phenolic inhibitor (such as MEHQ or BHT) to prevent premature auto-polymerization. These inhibitors require dissolved oxygen to function. If the chemical is stored under an inert atmosphere (like Argon or Nitrogen), or if it is kept past its shelf life, the inhibitor depletes, creating a severe risk of spontaneous, exothermic polymerization[2][4].
Table 1: Quantitative Safety & Disposal Parameters
| Operational Parameter | Guideline / Limit | Mechanistic Causality |
| Inhibited Shelf Life | 1 Year (Maximum) | Inhibitor molecules (e.g., MEHQ) are consumed over time. Beyond 1 year, the risk of auto-polymerization increases exponentially[4]. |
| Uninhibited Shelf Life | < 24 Hours | Without inhibitors, radical formation destabilizes the monomer rapidly. Must be utilized or disposed of immediately[4]. |
| Storage Temperature | 4°C (If catalyzed) | Refrigeration slows reaction kinetics. Note: Must use a certified flammable-safe laboratory refrigerator[2]. |
| Glove Compatibility | PVA or Butyl Rubber | Methacrylate monomers rapidly permeate standard nitrile gloves, trapping the chemical against the skin and causing sensitization dermatitis[2][4]. |
Procedural Workflows for Disposal
The disposal of 2-Methylpentan-2-yl 2-methylprop-2-enoate must be categorized by its physical state. Below are the field-proven, step-by-step methodologies for managing each waste stream.
Protocol A: Liquid Monomer Waste Consolidation
Causality: Liquid methacrylates are highly toxic to aquatic life and must never enter the standard effluent system[3]. Furthermore, mixing methacrylate waste with incompatible chemicals (like strong oxidizers or peroxides) in a generic waste drum can trigger a violent polymerization event[2].
-
Verify State: Confirm whether the waste monomer is inhibited or uninhibited. Uninhibited waste must be transferred to EH&S immediately.
-
Segregation: Pour the liquid waste into a designated, non-halogenated hazardous organic waste container. Critical: Ensure no radical initiators (e.g., Benzoyl Peroxide, AIBN) are present in this specific drum[2].
-
Ventilation: Store the waste container in a well-ventilated, flammable-safe accumulation area. Do not seal the drum so tightly that pressure cannot escape if a slow polymerization reaction occurs.
-
Labeling: Affix an orange Hazardous Waste sticker. Label explicitly as "Hazardous Waste: 2-Methylpentan-2-yl 2-methylprop-2-enoate (Flammable, Sensitizer)"[2].
Protocol B: In-Situ Polymerization (Solid Waste Conversion)
Causality: Converting hazardous liquid monomer into an inert, solid acrylic polymer eliminates its flammability and toxicity risks. This allows the material to be disposed of as standard solid waste, significantly reducing the logistical burden on EH&S[2].
-
Catalyst Addition: In a certified fume hood, add a standard radical initiator (e.g., Benzoyl Peroxide) to the residual 2-Methylpentan-2-yl 2-methylprop-2-enoate waste[2].
-
Thermal Activation: Place the sealed vial in a controlled water bath to initiate the radical polymerization cascade. Safety Check: Limit batch sizes to <50 mL. Do not heat bulk quantities, as the exothermic heat of polymerization can boil the monomer and rupture the container[2].
-
Curing Verification: Allow the solution to fully cure. Visually inspect for complete solidification. The matrix must be entirely hard with no residual liquid and no characteristic sharp, fruity methacrylate odor.
-
Disposal: Once confirmed as a fully inert acrylic solid, discard the material in standard laboratory trash[2].
Protocol C: Empty Container Decontamination
Causality: "Empty" bottles retain highly concentrated vapors and residual liquid. If thrown directly into the trash, these vapors pose an inhalation hazard to sanitation workers and a fire risk[4].
-
Fume Hood Transfer: Move the empty 2-Methylpentan-2-yl 2-methylprop-2-enoate container into a ventilated fume hood[4].
-
Triple Rinse: Rinse the container three times using a compatible organic solvent (e.g., Acetone or Ethanol).
-
Rinsate Collection: Collect the first and all subsequent rinsates into your designated hazardous organic waste container[4].
-
Defacement: Completely cross out or deface the original chemical label. The cleaned glass or plastic container can now be safely discarded into regular trash or glass recycling[4].
Waste Stream Decision Matrix
To streamline laboratory operations and ensure strict compliance, utilize the following logical decision tree for categorizing your methacrylate waste.
Decision matrix for 2-Methylpentan-2-yl 2-methylprop-2-enoate waste stream categorization.
Emergency Spill Response
If a spill occurs, immediate containment is required because methacrylate vapors are heavier than air and can travel to ignition sources[3][5].
-
Evacuate & Ventilate: Ensure the fume hood is running at maximum capacity. If the spill is outside the hood and >20 mL, evacuate the immediate area and contact EH&S[2].
-
Absorption: Wearing PVA gloves and chemical goggles, wipe down the spill area with solvent absorbent pads or inert vermiculite[3][5].
-
Vapor Sealing: Place all contaminated pads into a clear plastic bag. Crucial: Double-bag and seal with tape immediately to prevent the highly odorous vapors from saturating the laboratory atmosphere[2].
-
Disposal: Label the sealed bag with a Hazardous Waste sticker and place it in a fire-safe "step can" until the next EH&S pickup[2].
References
-
"Methyl Methacrylate - Standard Operating Procedure", UC Santa Barbara Environmental Health & Safety. Available at: [Link]
-
"Standard Operating Procedure for Management of Hazardous Materials", University of Washington Environmental Health & Safety. Available at: [Link]
-
"Standard Operating Procedure - Environmental Health and Safety", Stony Brook University. Available at:[Link]
-
"2-Methylpentan-2-yl 2-methylprop-2-enoate Chemical Data", Biochempartner. Available at: [Link]
Sources
Personal protective equipment for handling 2-Methylpentan-2-yl 2-methylprop-2-enoate
Comprehensive Safety & Handling Protocol for 2-Methylpentan-2-yl 2-methylprop-2-enoate
As a specialty bulky methacrylate monomer, 2-Methylpentan-2-yl 2-methylprop-2-enoate (CAS 100472-88-6) is highly valued in advanced drug delivery systems and photoresist polymer synthesis due to its acid-labile tertiary ester group. However, like all methacrylate monomers, it presents severe hazards regarding skin sensitization, respiratory irritation, and the potential for uncontrolled, exothermic auto-polymerization[1][2].
As a Senior Application Scientist, I have designed this self-validating, step-by-step operational protocol to ensure laboratory safety, structural integrity of the monomer, and compliant waste disposal.
Mechanistic Hazard Profile (The "Why")
To handle this chemical safely, researchers must understand the causality behind its reactivity:
-
Sensitization & Permeation: The methacrylate vinyl group is highly reactive toward nucleophilic residues on skin proteins, leading to severe allergic contact dermatitis (H317)[1][3]. Its lipophilic 2-methyl-2-pentyl tail allows it to rapidly permeate standard non-polar matrices, rendering standard latex or thin nitrile gloves useless.
-
Inhibitor Depletion & Auto-Polymerization: To prevent spontaneous radical polymerization, this monomer is stabilized with an inhibitor, typically hydroquinone monomethyl ether (MEHQ)[4][5]. Critical Expert Insight: MEHQ requires dissolved oxygen to function as a free-radical scavenger. Storing this monomer under a strictly inert atmosphere (100% Nitrogen or Argon) will deactivate the MEHQ, leading to a runaway exothermic polymerization that can over-pressurize and burst storage vessels[6].
Personal Protective Equipment (PPE) Matrix
Self-Validation Check: Before beginning work, inspect all PPE for degradation. If gloves show any discoloration, swelling, or brittleness, discard them immediately.
| PPE Category | Specification | Mechanistic Rationale |
| Gloves | Supported Polyvinyl Alcohol (PVA) or Butyl Rubber[7]. | Methacrylate monomers act as aggressive solvents that rapidly diffuse through standard nitrile/latex[3]. Butyl rubber or PVA provides a high-density barrier against aliphatic esters, preventing skin sensitization. |
| Eye Protection | Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1)[3]. | Vapors cause severe ocular irritation (H319)[4]. Standard safety glasses lack orbital seals, allowing vapor ingress. |
| Body Protection | Flame-resistant (FR) lab coat and chemical-resistant apron. | The branched aliphatic tail increases lipophilicity; spills on clothing will rapidly wick to the skin. FR material mitigates flammability risks (H225)[1][3]. |
| Respiratory | Fume hood (Face velocity ≥ 0.5 m/s)[3]. | Prevents inhalation of volatile organic compounds (VOCs) that cause respiratory tract irritation (H335)[3][4]. |
Standard Operating Procedure (SOP): Handling & Dispensing
Phase 1: Pre-Operational Checks (Inhibitor & Environment)
-
Verify MEHQ & Expiration: Check the manufacturer's expiration date. As the monomer ages, MEHQ is consumed. Do not use expired monomer without verifying inhibitor levels via HPLC.
-
Atmospheric Oxygen Verification: Confirm the storage container has an ambient air headspace. Never sparge this monomer with inert gas prior to long-term storage[6]. The minimum oxygen concentration in the headspace must be maintained at 5-8% to keep MEHQ active[6].
-
Ventilation Setup: Conduct all transfers in a certified chemical fume hood with a minimum capture velocity of 0.5 m/s (100 ft/min)[3].
Phase 2: Dispensing and Handling
-
Don PPE: Equip butyl rubber gloves, tight-fitting goggles, and an FR lab coat[1].
-
Labware Selection: Use glass or compatible fluoropolymer (PTFE) pipettes and syringes. Avoid polystyrene or uncrosslinked PMMA labware, as the monomer will dissolve them.
-
Dispensing: Transfer the required volume over a secondary containment tray to catch accidental drips[7]. Keep away from heat, hot surfaces, and ignition sources[3].
Phase 3: Reaction Monitoring
-
Thermal Control: When initiating polymerization (e.g., using AIBN or Benzoyl Peroxide), closely monitor the reaction temperature. Methacrylate polymerization is highly exothermic. Ensure an ice bath is immediately available to quench runaway thermal reactions[7].
Waste Segregation & Spill Management
Waste Protocol:
-
Segregation from Initiators: Crucial Step. Never dispose of unreacted methacrylate monomers in the same waste stream as peroxides, azo compounds, or strong acids/bases[6][8]. Mixing these will initiate a runaway bulk polymerization in the waste jug, potentially causing an explosion.
-
Containment: Collect in a designated "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) container. Keep the waste container in a well-ventilated area[6].
Spill Response:
-
Evacuation & PPE: For spills >20 mL, alert personnel and ensure respiratory protection is worn before cleanup[7].
-
Absorption: Do not flush with water. Cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite)[3].
-
Collection: Sweep using non-sparking tools and place in a sealed, labeled container for hazardous waste disposal[6].
Workflow Visualization
Workflow for the safe handling, dispensing, and disposal of methacrylate monomers.
References
-
Chemius. "Safety Data Sheet: Methyl Methacrylate MEHQ (MMA)." Source: Chemius.net. URL: [Link]
-
Methacrylate Producers Association (MPA). "Methacrylate Esters – Safe Handling Manual." Source: Petrochemistry.eu. URL: [Link]
-
Stony Brook University Environmental Health and Safety. "Standard Operating Procedure: Methyl Methacrylate." Source: Stonybrook.edu. URL:[Link]
Sources
- 1. 甲基丙烯酸甲酯 contains ≤30 ppm MEHQ as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. Mobile [my.chemius.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tennantsdistribution.com [tennantsdistribution.com]
- 7. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 8. petrochemistry.eu [petrochemistry.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
